Azithromycin E
Description
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Structure
2D Structure
Properties
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULYJBDEWDIQZ-XVXDYBIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210158 | |
| Record name | Azithromycin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612534-95-9 | |
| Record name | Azithromycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Structure of Azithromycin EP Impurity E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure, analytical data, and identification protocols for Azithromycin EP Impurity E, a critical related substance in the quality control of the widely-used antibiotic, Azithromycin. Understanding the profile of such impurities is paramount for ensuring the safety and efficacy of the final drug product.
Chemical Identity of Azithromycin EP Impurity E
Azithromycin EP Impurity E is identified as 3'-(N,N-didemethyl)azithromycin. It is a known impurity of Azithromycin that can arise during the manufacturing process or as a degradation product.[1][2] Its chemical identity is well-established and is listed in the European Pharmacopoeia (EP).
Chemical Structure:
Caption: 2D Chemical Structure of Azithromycin EP Impurity E
Physicochemical and Spectroscopic Data
Quantitative data for Azithromycin EP Impurity E is crucial for its identification and quantification. The following table summarizes its key physicochemical properties and the analytical techniques used for its characterization. While specific spectral data is proprietary to manufacturers of reference standards, the availability of this data is confirmed.[1][3]
| Parameter | Value/Information |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[4][5] |
| Synonyms | 3'-(N,N-didemethyl)azithromycin, Amino Azithromycin[4][5] |
| CAS Number | 612069-27-9[1] |
| Molecular Formula | C36H68N2O12[1] |
| Molecular Weight | 720.93 g/mol [1] |
| Appearance | White to Off-White Solid |
| ¹H NMR | Data available with reference standards[1][3] |
| ¹³C NMR | Data available with reference standards[1] |
| Mass Spectrometry (MS) | Data available with reference standards[1][3] |
| High-Performance Liquid Chromatography (HPLC) | Purity typically >98%[1] |
| Infrared Spectroscopy (IR) | Data available with reference standards[1][3] |
| Thermogravimetric Analysis (TGA) | Data available with reference standards[1][3] |
Experimental Protocol: Identification and Quantification by HPLC
The European Pharmacopoeia outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the analysis of Azithromycin and its related substances, including Impurity E.[6][7] This method is crucial for the quality control of Azithromycin drug substance and product.
Objective: To separate, identify, and quantify Azithromycin EP Impurity E in a sample.
Materials and Reagents:
-
Azithromycin EP Impurity E reference standard
-
Azithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous Disodium Hydrogen Phosphate
-
Ammonium Dihydrogen Phosphate
-
Phosphoric Acid or Sodium Hydroxide solution (for pH adjustment)
-
Water (HPLC grade)
Chromatographic Conditions (based on European Pharmacopoeia monograph for Azithromycin): [6]
-
Column: C18, 5 µm, 250 x 4.6 mm (e.g., Gemini 5 µm NX-C18 or equivalent)
-
Mobile Phase A: 1.80 g/L solution of Anhydrous Disodium Hydrogen Phosphate, adjusted to pH 8.9.
-
Mobile Phase B: Methanol:Acetonitrile (25:75, v/v)
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 50 50 25 45 55 30 40 60 80 25 75 81 50 50 | 93 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 210 nm
-
Injection Volume: 50 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve Azithromycin EP Impurity E reference standard in a suitable diluent (e.g., a mixture of diluent buffer, acetonitrile, and methanol) to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Azithromycin sample in the same diluent to a specified concentration.
-
System Suitability: Inject a system suitability solution containing Azithromycin and key impurities (as specified in the pharmacopeia) to ensure the chromatographic system is performing adequately. The resolution between critical pairs of peaks must meet the pharmacopeial requirements.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Identification: Identify the peak corresponding to Azithromycin EP Impurity E in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the amount of Azithromycin EP Impurity E in the sample by comparing the peak area of the impurity with the peak area of the corresponding reference standard.
Logical Workflow for Identification and Characterization
The following diagram illustrates the logical workflow for the comprehensive identification and characterization of Azithromycin EP Impurity E.
Caption: A logical workflow for the identification and characterization of Azithromycin EP Impurity E.
This technical guide provides a foundational understanding of Azithromycin EP Impurity E, essential for professionals in pharmaceutical research, development, and quality assurance. The provided information on its chemical structure, analytical data, and a standardized HPLC protocol will aid in the effective control of this impurity, contributing to the overall quality and safety of Azithromycin products.
References
- 1. allmpus.com [allmpus.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 5. Azithromycin EP Impurity E : Venkatasai Life Sciences [venkatasailifesciences.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Azithromycin Related Substances | Phenomenex [phenomenex.com]
Azithromycin Impurity E: A Comprehensive Technical Guide on its Origin and Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known related substance that can arise during both the synthesis of azithromycin and as a degradation product.[1][2] This technical guide provides an in-depth exploration of the origin and formation of Azithromycin Impurity E, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical pathways and analytical workflows.
Chemical Profile of Azithromycin Impurity E
-
Chemical Name: 3′-(N,N-didemethyl)azithromycin[2]
-
Synonyms: Amino Azithromycin[2]
-
CAS Number: 612069-27-9
-
Molecular Formula: C36H68N2O12
-
Molecular Weight: 720.93 g/mol
Origin and Formation Pathways
Azithromycin Impurity E can originate from two primary sources: as a process-related impurity during the synthesis of azithromycin and as a degradation product formed under specific stress conditions.
Synthesis-Related Formation
The formation of Azithromycin Impurity E during synthesis is primarily due to the demethylation of the dimethylamino group at the 3' position of the desosamine sugar moiety of azithromycin.[3] This can occur as a side reaction during the multi-step synthesis of azithromycin from erythromycin A. A patented method specifically describes the preparation of Azithromycin Impurity I and Impurity E through a controlled demethylation reaction.[3]
Formation Pathway from Azithromycin:
References
The Discovery and Initial Characterization of Azithromycin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a widely used macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, several related substances and impurities can be formed. Among these is Azithromycin E, also identified as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, focusing on the analytical techniques and methodologies employed for its identification and structural elucidation. The information presented here is crucial for researchers and professionals involved in the quality control and impurity profiling of azithromycin.
Discovery as a Process-Related Impurity
The discovery of this compound is intrinsically linked to the comprehensive analysis of bulk azithromycin samples to identify and characterize process-related impurities and degradation products. Regulatory bodies worldwide mandate stringent control over such impurities in active pharmaceutical ingredients (APIs). The initial identification of novel, minor compounds related to azithromycin was accomplished through the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
A pivotal study in this area involved the use of reversed-phase liquid chromatography coupled with ion trap mass spectrometry (LC/MSn) to analyze commercial azithromycin samples. This powerful hyphenated technique enabled the detection and preliminary structural elucidation of several previously unknown related substances without the need for their physical isolation, a process that can be both time-consuming and challenging for minor components.
Physicochemical and Spectroscopic Characterization
The initial characterization of this compound relied on a combination of chromatographic behavior and mass spectral data. The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3'-(N,N-Didemethyl)azithromycin; Amino Azithromycin | SynZeal, Pharmaffiliates |
| CAS Number | 612069-27-9 | SynZeal, Pharmaffiliates |
| Molecular Formula | C36H68N2O12 | SynZeal, Pharmaffiliates |
| Molecular Weight | 720.93 g/mol | SynZeal, Pharmaffiliates |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Observed Data / Interpretation |
| Mass Spectrometry (MS) | - The protonated molecule [M+H]+ is observed, confirming the molecular weight. - Fragmentation patterns in MSn experiments provide structural information, such as the loss of the desosamine and cladinose sugar moieties, and fragmentation of the macrolide ring, allowing for the localization of structural modifications. |
| Nuclear Magnetic Resonance (NMR) | - 1H and 13C NMR spectra are used to confirm the proposed structure by comparing the chemical shifts with those of azithromycin. The absence of signals corresponding to the N-methyl groups on the desosamine sugar and the presence of signals indicating a primary amine are key indicators. |
| Infrared (IR) Spectroscopy | - The IR spectrum would show characteristic absorption bands for functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH2), ether (C-O-C), and carbonyl (C=O) groups. |
| High-Performance Liquid Chromatography (HPLC) | - The retention time of this compound relative to azithromycin is a key parameter for its identification in a mixture of related substances. The specific retention time depends on the chromatographic conditions used. |
Experimental Protocols
The following sections detail the methodologies typically employed for the discovery and initial characterization of azithromycin impurities like this compound.
Liquid Chromatography-Mass Spectrometry (LC/MSn) for Impurity Identification
This method is central to the initial discovery and structural elucidation of unknown impurities in bulk drug samples.
-
Chromatographic System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities with varying polarities. A common mobile phase consists of:
-
Solvent A: An aqueous buffer, such as ammonium acetate or phosphate buffer, to control pH and improve peak shape.
-
Solvent B: An organic modifier, such as acetonitrile or methanol, or a mixture thereof.
-
-
Gradient Program: The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more nonpolar compounds.
-
Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode is typically used for the analysis of azithromycin and its related compounds.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. For structural elucidation, MSn experiments (e.g., MS/MS and MS3) are performed on the protonated molecules of the detected impurities to induce fragmentation and obtain structural information.
Synthesis of this compound for Confirmation and as a Reference Standard
While the initial discovery may not involve synthesis, confirmation of the structure and the preparation of a reference standard for quantitative analysis often requires a targeted synthesis. A plausible synthetic route to this compound involves the demethylation of the dimethylamino group on the desosamine sugar of azithromycin.
-
Starting Material: Azithromycin.
-
Reaction: Selective N-demethylation of the 3'-dimethylamino group. This can be a challenging transformation requiring specific reagents that do not affect other functional groups in the molecule.
-
Purification: The synthesized this compound is purified using chromatographic techniques such as column chromatography or preparative HPLC.
-
Characterization: The purified compound is then fully characterized using spectroscopic methods (NMR, MS, IR) to confirm its structure and purity.
Visualizations
Experimental Workflow for the Discovery and Characterization of this compound
Caption: Workflow for the discovery and characterization of this compound.
Logical Relationship in Azithromycin Impurity Analysis
Caption: Relationship between Azithromycin, its impurities, and quality control.
Conclusion
The discovery and characterization of this compound exemplify the critical role of advanced analytical techniques in modern pharmaceutical development and quality control. Initially identified as an unknown impurity through LC/MSn analysis of bulk azithromycin, its structure as 3'-(N,N-Didemethyl)azithromycin was subsequently elucidated and confirmed. The availability of well-characterized reference standards for this compound and other related substances is essential for ensuring the purity, safety, and efficacy of azithromycin drug products. This technical guide provides a foundational understanding of the processes and methodologies involved in the initial characterization of such impurities, which is of paramount importance to researchers and professionals in the pharmaceutical industry.
Pharmacopeial Reference Standards for Azithromycin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards for Azithromycin E, also known as Azithromycin Impurity E. This document details the identity, analytical methodologies, and acceptance criteria as specified in major pharmacopeias, offering a critical resource for quality control, analytical development, and regulatory submission processes.
Introduction to this compound
This compound is a known related substance of Azithromycin, a widely used macrolide antibiotic.[1] As an impurity, its presence and quantity in Azithromycin drug substances and products are strictly controlled by pharmacopeial standards to ensure the safety and efficacy of the therapeutic agent. The establishment and use of a well-characterized reference standard for this compound are fundamental for accurate analytical determination.
Identity and Physicochemical Properties
This compound is chemically defined as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin.[2][3] Its key identifiers and properties are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
| Synonyms | Azithromycin Impurity E, 3′-(N,N-didemethyl)azithromycin, Amino Azithromycin | [2] |
| CAS Number | 612069-27-9 | |
| Molecular Formula | C36H68N2O12 | |
| Molecular Weight | 720.93 g/mol | |
| Appearance | White to Off-White Solid | |
| Purity | Typically >95% |
Pharmacopeial Analytical Methods
The control of this compound is mandated by major pharmacopeias, primarily the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Both outline specific liquid chromatography (HPLC) methods for the determination of related substances in Azithromycin.
European Pharmacopoeia (Ph. Eur.) Method
The European Pharmacopoeia specifies a liquid chromatography method for the analysis of Azithromycin and its impurities. The details of the method pertinent to this compound are presented below.
| Parameter | European Pharmacopoeia (Ph. Eur.) Specification |
| Column | Octadecylsilyl vinyl polymer for chromatography R (5 µm), 0.25 m x 4.6 mm |
| Mobile Phase | Mix 60 volumes of acetonitrile R1 and 40 volumes of a 6.7 g/L solution of dipotassium hydrogen phosphate R adjusted to pH 11.0 with a 560 g/L solution of potassium hydroxide R. |
| Flow Rate | 1.0 mL/min |
| Detection | Spectrophotometer at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 1.5 times the retention time of azithromycin |
| Relative Retention Time of Impurity E | About 0.43 (retention time of azithromycin = about 10 min) |
| Acceptance Criteria for Impurity E | Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.5 per cent) |
United States Pharmacopeia (USP) Method
The United States Pharmacopeia addresses this compound under the name 3′-(N,N-Didemethyl)azithromycin (aminoazithromycin) in the "Related compounds" test for Azithromycin Tablets and Azithromycin for Injection.
| Parameter | United States Pharmacopeia (USP) Specification |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 or L67 |
| Mobile Phase | Gradient elution with a mixture of buffer (dibasic potassium phosphate or monobasic ammonium phosphate at alkaline pH) and organic solvents (acetonitrile and methanol). The exact gradient profile varies depending on the specific monograph (e.g., Azithromycin for Injection). |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 210 nm or Amperometric electrochemical detection |
| Column Temperature | 40°C to 60°C |
| Relative Retention Time of 3′-(N,N-Didemethyl)azithromycin | About 0.34 |
| Acceptance Criteria for 3′-(N,N-Didemethyl)azithromycin | Not more than 0.5% |
Experimental Protocols
European Pharmacopoeia - Related Substances Test
Objective: To identify and quantify Azithromycin Impurity E and other related substances in the drug substance.
Materials:
-
Azithromycin substance to be examined
-
Azithromycin CRS (Primary Reference Standard)
-
Azithromycin for peak identification CRS (containing specified impurities)
-
Acetonitrile R1
-
Dipotassium hydrogen phosphate R
-
Potassium hydroxide solution (560 g/L) R
-
Water R
Chromatographic System:
-
Refer to the table in section 3.1 for detailed parameters.
Procedure:
-
Mobile Phase Preparation: Prepare a 6.7 g/L solution of dipotassium hydrogen phosphate R and adjust the pH to 11.0 with the potassium hydroxide solution. Mix 40 volumes of this solution with 60 volumes of acetonitrile R1.
-
Test Solution Preparation: Dissolve 53.0 mg of the substance to be examined in 2 mL of acetonitrile R1 and dilute to 100.0 mL with the mobile phase.
-
Reference Solution (a) Preparation: Dissolve 53.0 mg of Azithromycin CRS in 2 mL of acetonitrile R1 and dilute to 100.0 mL with the mobile phase.
-
Reference Solution (c) for Peak Identification: Dissolve the contents of a vial of Azithromycin for peak identification CRS (containing impurity E) in 1.0 mL of the mobile phase.
-
Chromatography: Inject the specified volumes of the test and reference solutions into the chromatograph.
-
System Suitability: The resolution between the peaks due to impurity A and azithromycin in the chromatogram obtained with the reference solution (b) should be a minimum of 3.0.
-
Impurity Identification: Use the chromatogram supplied with the Azithromycin for peak identification CRS and the chromatogram of reference solution (c) to identify the peak corresponding to Impurity E.
-
Calculation: Calculate the percentage of Impurity E in the substance to be examined by comparing the peak area of Impurity E in the test solution to the peak area of azithromycin in reference solution (a).
United States Pharmacopeia - Organic Impurities (for Azithromycin Tablets)
Objective: To determine the amount of 3′-(N,N-Didemethyl)azithromycin and other organic impurities in Azithromycin Tablets.
Materials:
-
Azithromycin Tablets
-
USP Azithromycin RS
-
USP Azithromycin Related Compound F RS
-
USP Desosaminylazithromycin RS
-
Acetonitrile
-
Methanol
-
Monobasic ammonium phosphate
-
Ammonium hydroxide
-
Water
Chromatographic System:
-
Refer to the table in section 3.2 for general parameters. The specific gradient and solutions are detailed in the official monograph.
Procedure:
-
Solution Preparation (General Outline):
-
Solution A: Water and ammonium hydroxide (e.g., 2000:1.2).
-
Solution B: Acetonitrile, methanol, and ammonium hydroxide (e.g., 1800:200:1.2).
-
Mobile Phase: A gradient mixture of Solution A and Solution B.
-
Diluent: A mixture of methanol, acetonitrile, and a buffer solution (e.g., monobasic ammonium phosphate at pH 10.0).
-
Standard Solution: Prepare a solution of USP Azithromycin RS in the diluent.
-
System Suitability Solution: Prepare a solution containing USP Azithromycin Related Compound F RS and USP Desosaminylazithromycin RS in the diluent.
-
Sample Solution: Prepare a solution from powdered Azithromycin Tablets in the diluent.
-
-
Chromatography: Inject the specified volumes of the solutions into the chromatograph.
-
System Suitability: The system is suitable if the resolution between desosaminylazithromycin and azithromycin related compound F is not less than 1.0, and the relative standard deviation for replicate injections of the Standard solution is not more than 2.0%.
-
Calculation: Calculate the percentage of each impurity using the provided formula in the monograph, which takes into account the peak responses, concentrations, and relative response factors.
Visualizations
Caption: Analytical workflow for the quantification of this compound.
Caption: Relationship between Azithromycin and this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a widely prescribed macrolide antibiotic, is known for its efficacy against a broad spectrum of bacterial pathogens. As with any pharmaceutical compound, the presence of related substances and impurities is a critical aspect of drug development and quality control. One such substance is Azithromycin Related Compound E, also identified as 3'-(N,N-didemethyl)azithromycin or Aminoazithromycin. This technical guide provides a comprehensive overview of the known biological aspects of this compound, addressing its mechanism of action, and outlining experimental protocols for its potential biological evaluation.
Chemical Identity
A solid understanding of the chemical nature of Azithromycin Related Compound E is fundamental to any biological investigation.
| Identifier | Value |
| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3-amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |
| Common Names | Azithromycin Impurity E, Aminoazithromycin, 3'-(N,N-didemethyl)azithromycin |
| CAS Number | 612069-27-9[2][3][4][5][6] |
| Molecular Formula | C36H68N2O12[2][3] |
| Molecular Weight | 720.93 g/mol [2][3] |
Presumed Mechanism of Action: Inhibition of Protein Synthesis
The biological activity of Azithromycin and other macrolide antibiotics is primarily attributed to their ability to inhibit bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome. It is widely presumed that Azithromycin Related Compound E, as a close structural analogue, shares this mechanism of action.
The proposed signaling pathway for the antibacterial action is illustrated below.
Quantitative Biological Activity Data
Despite extensive searches of scientific literature and chemical databases, specific quantitative data on the biological activity of Azithromycin Related Compound E, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, could not be located. The available literature primarily focuses on the detection and quantification of this compound as an impurity in azithromycin drug products.
Experimental Protocols for Biological Evaluation
To ascertain the precise biological activity of Azithromycin Related Compound E, standardized antimicrobial susceptibility testing methods should be employed. The following section outlines a detailed, generic protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol can be adapted to test the compound against a panel of clinically relevant bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Materials and Reagents:
-
Azithromycin Related Compound E (as a standardized powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
2. Preparation of Bacterial Inoculum:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Preparation of Compound Dilutions:
a. Prepare a stock solution of Azithromycin Related Compound E in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), followed by dilution in CAMHB. b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
a. Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum. b. Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Azithromycin Related Compound E at which there is no visible growth of the bacteria.
The workflow for this experimental protocol is depicted in the following diagram.
Conclusion
Azithromycin Related Compound E is a known impurity of Azithromycin, with a chemical structure that suggests a similar mechanism of action to the parent drug—inhibition of bacterial protein synthesis. However, a significant gap exists in the scientific literature regarding its specific biological activity, with no publicly available quantitative data such as MIC values. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically evaluate the antimicrobial efficacy of this compound. Such studies are crucial for a complete understanding of the pharmacological and toxicological profile of Azithromycin and its related substances, ensuring the continued safety and efficacy of this important antibiotic.
References
In Silico Prediction of Azithromycin E Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico prediction of toxicity for Azithromycin E, a known impurity of the widely prescribed macrolide antibiotic, Azithromycin. As regulatory scrutiny on drug impurities intensifies, robust and predictive toxicology assessments are paramount in early-stage drug development. This document outlines the primary toxicities associated with Azithromycin, which serve as a predictive framework for its impurities, and details the computational methodologies available for forecasting these adverse effects. We present key quantitative data from experimental studies, detail relevant experimental protocols for in vitro toxicity assessment, and visualize the critical signaling pathways implicated in Azithromycin-induced toxicity. The integration of these in silico approaches offers a powerful tool for risk assessment, enabling more informed decision-making in the pharmaceutical industry.
Introduction to Azithromycin and its Impurity, this compound
Azithromycin is a second-generation macrolide antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] Its favorable pharmacokinetic profile has led to its extensive clinical use. However, like many pharmaceuticals, the synthesis of Azithromycin can result in the formation of impurities. One such impurity is this compound, also known as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin.[2][3] The presence of impurities, even in trace amounts, necessitates a thorough toxicological evaluation to ensure patient safety.
The primary toxicities associated with the parent compound, Azithromycin, are hepatotoxicity and cardiotoxicity, specifically the prolongation of the QT interval.[4][5] These toxicities are therefore the main areas of concern when evaluating the safety profile of its impurities, including this compound.
In Silico Toxicology: A Paradigm Shift in Drug Safety Assessment
In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds.[6] This approach offers a rapid and cost-effective means of screening compounds in the early stages of drug development, reducing the reliance on animal testing.[6] Key in silico methodologies include:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity, including toxicity.[7][8] These models are built using datasets of compounds with known toxicities and are used to predict the toxicity of new, untested compounds.
-
Machine Learning: Machine learning algorithms can be trained on large datasets of chemical and biological data to identify complex patterns and predict toxicological endpoints.[1][9] Common machine learning approaches in toxicology include Random Forest (RF) and Multilayer Perceptron (MLP) models.[9]
-
Molecular Docking: This technique predicts the binding affinity and orientation of a small molecule to a target protein, such as an ion channel or a metabolic enzyme.[10] This can provide insights into the molecular initiating events of toxicity.
Data Presentation: Quantitative Insights into Azithromycin Toxicity
The following tables summarize key quantitative data from studies on Azithromycin toxicity. This data provides a foundation for building and validating in silico prediction models for this compound.
Cardiotoxicity Data: Ion Channel Inhibition
A primary mechanism of Azithromycin-induced cardiotoxicity is the blockade of cardiac ion channels, which can lead to QT prolongation and potentially fatal arrhythmias.[11][12][13]
| Ion Channel | Cell Line | IC50 (µM) | Reference |
| hERG (IKr) | CHO cells | 219 ± 21 | [11][12] |
| SCN5A (INa) | HEK cells | 110 ± 3 | [11][12] |
| KCNQ1+KCNE1 (IKs) | CHO cells | 184 ± 12 | [11][12] |
| L-type Ca++ | Rabbit ventricular myocytes | 66.5 ± 4 | [11][12] |
| Kir2.1 (IK1) | HEK cells | 44 ± 3 | [11][12] |
In Silico Model Performance for Cardiotoxicity Prediction
The performance of QSAR models for predicting various cardiac adverse effects is crucial for their reliable application in drug safety assessment.[8][14]
| Cardiac Endpoint | QSAR Model Platform | Sensitivity | Negative Predictivity | Reference |
| General Cardiac Toxicity | Leadscope | 72-80% | 72-80% | [8][14] |
| Cardiac Arrhythmia | Leadscope | 72-80% | 72-80% | [8][14] |
| Torsades de Pointes | Leadscope | 72-80% | 72-80% | [8][14] |
| Long QT Syndrome | Leadscope | 72-80% | 72-80% | [8][14] |
In Silico Model Performance for Hepatotoxicity Prediction
Machine learning models have shown promise in predicting drug-induced liver injury (DILI).[9]
| Model Type | Validation Method | Prediction Accuracy | Matthews Correlation Coefficient (MCC) | Reference |
| Random Forest (RF) | 10-fold cross-validation | 0.631 | - | [9] |
| Multilayer Perceptron (MLP) | 10-fold cross-validation | - | 0.245 | [9] |
Experimental Protocols for Toxicity Assessment
The following sections provide detailed methodologies for key experiments cited in the assessment of Azithromycin-induced toxicity.
In Vitro Cardiotoxicity Assessment: Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of a test compound on cardiac ion channels (e.g., hERG).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the desired ion channel (e.g., hERG) are cultured under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Cells are harvested and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For hERG, a depolarizing pulse followed by a repolarizing ramp is typically used to measure the tail current.
-
Compound Application: The test compound (e.g., this compound) is perfused onto the cell at various concentrations.
-
Data Analysis: The effect of the compound on the peak current is measured and plotted against the compound concentration to determine the IC50 value.
In Vitro Hepatotoxicity Assessment: Cytotoxicity Assay
Objective: To assess the cytotoxic potential of a test compound on human liver cells.
Methodology:
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The test compound is added to the cells at a range of concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the cells and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate critical signaling pathways involved in Azithromycin-induced toxicity and a typical in silico prediction workflow.
Caption: A typical workflow for in silico toxicity prediction.
Caption: AMPK/Nrf2 signaling in hepatotoxicity.
Caption: Azithromycin's effect on cardiac ion channels.
Conclusion
The in silico prediction of toxicity for impurities such as this compound is a critical component of modern drug development. By leveraging computational models and a thorough understanding of the toxicological profile of the parent compound, researchers can make early, data-driven decisions about the safety of drug candidates. The methodologies and data presented in this guide provide a framework for the robust assessment of this compound toxicity, ultimately contributing to the development of safer medicines. Further experimental validation of the in silico predictions for this compound is warranted to confirm these findings.
References
- 1. Machine Learning Models for Predicting Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Azithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] An In Silico Model for Predicting Drug-Induced Hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 7. Prediction of drug-related cardiac adverse effects in humans--B: use of QSAR programs for early detection of drug-induced cardiac toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azithromycin Causes a Novel Proarrhythmic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azithromycin Causes a Novel Proarrhythmic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azithromycin, cardiovascular risks, QTc interval prolongation, torsade de pointes, and regulatory issues: A narrative review based on the study of case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide to the Spectroscopic Analysis of Azithromycin Impurity E
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin Impurity E, chemically known as 3’-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known related substance of the macrolide antibiotic Azithromycin.[1][2] As a critical component of quality control and regulatory compliance in pharmaceutical manufacturing, the accurate identification and characterization of such impurities are paramount. This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, and IR), detailed experimental protocols for acquiring this data, and logical workflows for the analysis of Azithromycin Impurity E.
Chemical Structure:
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[2]
Spectroscopic Data Presentation
Quantitative spectroscopic data for Azithromycin Impurity E is typically provided with the purchase of a certified reference standard.[5] While exact peak lists are proprietary, the following tables summarize the expected and characteristic data based on the known chemical structure.
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.
| Parameter | Value | Interpretation |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Suitable for polar, high molecular weight compounds |
| Expected [M+H]⁺ | m/z 721.93 | Protonated molecule, confirming the molecular weight |
| Expected [M+Na]⁺ | m/z 743.91 | Sodiated adduct, common in ESI-MS |
| Key Fragment Ions (m/z) | To be determined experimentally | Corresponds to the loss of sugar moieties and other fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Azithromycin Impurity E, distinguishing it from Azithromycin and other related impurities. The key difference is the absence of the N-methyl signals of the desosamine sugar.
Table 2.2.1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aglycone Protons (macrocycle) | 0.8 - 5.0 | m |
| Sugar Protons (Cladinosyl & Desosaminyl) | 3.0 - 5.5 | m |
| Anomeric Protons (H-1', H-1'') | 4.2 - 5.0 | d |
| Methyl Protons (Aglycone & Sugars) | 0.8 - 2.5 | s, d |
| Hydroxyl Protons (-OH) | Broad, variable | br s |
| Amine Protons (-NH₂) of Desosamine | Broad, variable | br s |
Table 2.2.2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 175 - 180 |
| Aglycone Carbons | 10 - 90 |
| Sugar Carbons (Cladinosyl & Desosaminyl) | 60 - 110 |
| Anomeric Carbons (C-1', C-1'') | 95 - 105 |
| Methyl Carbons | 10 - 30 |
Infrared (IR) Spectroscopy Data
IR spectroscopy helps to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3500 (broad) | O-H Stretch | Hydroxyl groups |
| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) |
| 2970 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |
| ~1730 | C=O Stretch | Ester (Lactone) |
| 1050 - 1150 | C-O Stretch | Ethers, Alcohols |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for Azithromycin Impurity E.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Azithromycin Impurity E reference standard.
-
Dissolve in 10 mL of a suitable solvent mixture, such as acetonitrile:water (50:50, v/v), to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
-
LC Method (for LC-MS):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the impurity from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.
-
Mass Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode for molecular ion confirmation and tandem MS (MS/MS) mode for fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of Azithromycin Impurity E in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Temperature: 298 K.
-
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid Azithromycin Impurity E powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan and automatically subtracted.
-
Visualization of Analytical Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows for the characterization of Azithromycin Impurity E.
Caption: Experimental workflow for the spectroscopic characterization of Azithromycin Impurity E.
Caption: Logical flow for the structure elucidation of Azithromycin Impurity E.
References
Azithromycin E: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin E, identified as a significant impurity in the synthesis of the widely-used macrolide antibiotic Azithromycin, is chemically known as 3′-(N,N-didemethyl)azithromycin. Its presence and characterization are crucial for the quality control and regulatory compliance of Azithromycin drug products. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, including its synthesis and analytical characterization.
Chemical Identity
| Identifier | Value |
| Systematic Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
| Common Name | Azithromycin Impurity E |
| Synonyms | 3′-(N,N-didemethyl)azithromycin, Aminoazithromycin |
| CAS Number | 612069-27-9 |
| Molecular Formula | C₃₆H₆₈N₂O₁₂ |
| Molecular Weight | 720.93 g/mol |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its isolation, identification, and quantification.
Tabulated Physicochemical Data
| Property | Value | Source |
| Appearance | White to Off-White Solid or Light brown Powder | [1] |
| Melting Point | >209°C or 195.8-198.3°C | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Methanol, DMSO | [1] |
| pKa | Data not available |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from Azithromycin via a demethylation reaction. A reported method involves the following steps[2]:
-
Reaction Setup: Azithromycin is dissolved in a suitable solvent such as tetrahydrofuran.
-
Demethylation: A demethylating agent, N-fluorobisbenzenesulfonamide, is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at 30°C for 24 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the content of Azithromycin is less than 1.0%.
-
Work-up: The reaction mixture is washed with a 3% sodium bicarbonate solution. The organic layer is separated and evaporated to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from acetone and water to yield a product with a purity of 98% as determined by HPLC.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
The identification and quantification of this compound, particularly in the presence of Azithromycin and other impurities, are typically performed using reverse-phase HPLC with UV detection.[3][4]
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector and a column oven.
-
Column: A C18 column (e.g., Phenomenex Synergi™ MAX-RP, 250 x 4.6 mm, 4 µm) is commonly used.
-
Mobile Phase: A gradient elution is employed.
-
Mobile Phase A: 10 mM potassium phosphate monobasic (KH₂PO₄) in water, with the pH adjusted to 7.00.
-
Mobile Phase B: A mixture of methanol and acetonitrile (1:1 v/v).
-
-
Gradient Program: The elution can start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the impurities and the active pharmaceutical ingredient.
-
Column Temperature: 50°C.
-
Detection: UV detection is performed at a wavelength of 210 nm.
-
Sample Preparation: Samples are typically dissolved in a mixture of a phosphate buffer (pH 7.0) and acetonitrile (35:65 v/v).
This method allows for the effective separation of this compound from other related substances, enabling its accurate quantification for quality control purposes.
Logical Relationships in Azithromycin Synthesis and Impurity Formation
The synthesis of Azithromycin is a multi-step process that can lead to the formation of various impurities, including this compound. Understanding the relationship between the starting materials, intermediates, and final products is crucial for process optimization and impurity control.
Caption: Synthetic relationship between Erythromycin A, Azithromycin, and its impurities I and E.
Conclusion
This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and some physical characteristics have been established, further research is required to determine its quantitative solubility, pKa, and a definitive melting point. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals working on the characterization and control of this critical impurity in Azithromycin production.
References
Azithromycin E: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Azithromycin E, an impurity of the widely used macrolide antibiotic, Azithromycin. This document synthesizes available data on its chemical properties, analytical methodologies, and the biological context provided by its parent compound.
Introduction to this compound
This compound, also known as Azithromycin Impurity K, is a substance related to the synthesis and degradation of Azithromycin.[1][2][3] As an impurity, its characterization and control are critical for the quality, safety, and efficacy of Azithromycin drug products. Understanding the profile of such impurities is a key focus in drug development and manufacturing.
Chemical and Physical Data
Quantitative data for this compound is summarized in the table below, alongside data for the parent compound, Azithromycin, for comparative purposes.
| Property | This compound (Impurity K) | Azithromycin |
| CAS Number | 612534-95-9[1][2][3] | 83905-01-5[1] |
| Molecular Formula | C38H70N2O13[1][2][3] | C38H72N2O12[1] |
| Molecular Weight | 762.99 g/mol [1] | 748.98 g/mol [1] |
| Synonyms | C14,1''-Epoxyazithromycin[1] | Zithromax |
Biological Context and Mechanism of Action of Azithromycin
While specific pharmacological data for this compound is limited, it is noted to inhibit the growth of Gram-positive bacteria and may possess anti-inflammatory properties.[2] The primary biological relevance of this compound is understood through the mechanism of its parent compound, Azithromycin.
Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible microorganisms.[4][5][6] This binding interferes with the translocation of peptides, thereby halting bacterial growth.[6] Beyond its antibacterial effects, Azithromycin is also recognized for its immunomodulatory and anti-inflammatory activities.[4][7] It can modulate host immune responses by affecting cytokine production and phagocyte activity.[7]
Caption: Mechanism of action of Azithromycin.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the analysis and characterization of Azithromycin and its impurities are well-established. The following protocols are representative of the methodologies employed.
Quantification of Azithromycin Impurities by HPLC-UV
This method is used to separate and quantify Azithromycin and its related impurities in pharmaceutical formulations.[8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[8]
-
Flow Rate: 0.9 mL/min.[8]
-
Column Temperature: 55 °C.[8]
-
Detection: UV at 210 nm.[8]
-
Procedure:
-
Prepare standard solutions of Azithromycin and any available impurity reference standards.
-
Prepare the sample solution by dissolving the drug product in a suitable diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of Azithromycin and its impurities based on their retention times compared to the standards.
-
Quantify the impurities based on their peak areas relative to the Azithromycin peak area.
-
Characterization of Impurities
Comprehensive characterization of impurities like this compound involves a suite of analytical techniques to confirm their structure and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and retention time.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to provide detailed information about the molecular structure.[3][9]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[3]
Caption: General workflow for impurity analysis.
Conclusion
This compound is a relevant impurity in the manufacturing and stability of Azithromycin. While specific biological data on this impurity is scarce, established analytical methods allow for its effective monitoring and control. A thorough understanding of the parent compound's mechanism of action and the application of rigorous analytical protocols are essential for ensuring the quality and safety of Azithromycin-based therapies. Further research into the specific pharmacological and toxicological profile of this compound would be beneficial for a more complete risk assessment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Azithromycin impurity K | 612534-95-9 | FA63635 [biosynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 7. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. veeprho.com [veeprho.com]
The Degradation Nexus: Unraveling the Role of Azithromycin E in Drug Stability
For Immediate Release
[City, State] – December 14, 2025 – A comprehensive technical guide has been released today, providing researchers, scientists, and drug development professionals with an in-depth understanding of the role of Azithromycin E in the degradation pathways of the widely used antibiotic, Azithromycin. This whitepaper addresses the critical need for robust stability testing and impurity profiling in pharmaceutical development, with a focus on the formation and quantification of this key degradation product.
Azithromycin, a macrolide antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, this compound, chemically identified as 3'-(N,N-didemethyl)azithromycin, serves as a significant indicator of the drug's stability.[1][][3] Understanding the pathways through which Azithromycin degrades to form this compound is paramount for ensuring the safety, efficacy, and quality of Azithromycin-containing drug products.
This technical guide details the degradation of Azithromycin under forced conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It provides a thorough examination of the chemical reactions involved and highlights the mechanisms leading to the formation of this compound and other related substances.
Key Degradation Pathways
Azithromycin's degradation is a multifaceted process influenced by environmental factors. The primary pathways include:
-
Acidic Hydrolysis: In acidic conditions, Azithromycin undergoes hydrolysis, primarily through the cleavage of the glycosidic bond of the cladinose sugar.[4][5] This is a major degradation pathway.[6]
-
Alkaline Hydrolysis: Under basic conditions, Azithromycin is also susceptible to degradation.[7] While more stable than in acidic media, prolonged exposure to alkaline conditions can lead to the formation of various degradation products.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the oxidation of the exocyclic amine group of Azithromycin, contributing to its degradation.[8][9]
-
Thermal and Photodegradation: Elevated temperatures and exposure to light can also induce the degradation of Azithromycin, impacting its stability over time.[7]
The formation of this compound is a result of the demethylation of the 3'-dimethylamino group on the desosamine sugar of the Azithromycin molecule.[9] This transformation can occur under various stress conditions and serves as a critical quality attribute to be monitored during stability studies.
Quantitative Analysis of Azithromycin and its Degradation Products
Forced degradation studies are essential to understand the stability of a drug substance. The following table summarizes the typical conditions and observations from such studies on Azithromycin.
| Stress Condition | Reagents and Conditions | Key Degradation Products Observed |
| Acidic Hydrolysis | 0.05N HCl at 60°C for 30 minutes | Azaerythromycin A, other unknown degradation products.[10] Azithromycin is completely degraded in acidic media.[7] |
| Alkaline Hydrolysis | 1N NaOH at 60°C for 30 minutes | Slight degradation observed.[7][10] |
| Oxidative Degradation | Not specified | Oxidation of the exocyclic amine group.[8] |
| Thermal Degradation | Heating at 55°C for 2-3 months | Various degradation products with different relative retention times.[8] |
| Photodegradation | UV irradiation in the presence of H2O2 | Complete degradation achievable, with the rate dependent on pH.[11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and validating stability studies. Below are outlines of key experimental protocols.
Forced Degradation Studies
Objective: To investigate the stability of Azithromycin under various stress conditions and identify the resulting degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Azithromycin in a suitable solvent (e.g., dichloromethane or water).
-
Acid Hydrolysis: Treat the stock solution with 0.05N hydrochloric acid and heat at 60°C for 30 minutes.[10]
-
Alkaline Hydrolysis: Treat the stock solution with 1N sodium hydroxide and heat at 60°C for 30 minutes.[10]
-
Oxidative Degradation: The specific conditions for oxidative degradation can vary, but typically involve treating the drug solution with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Subject a solid sample or solution of Azithromycin to elevated temperatures (e.g., 55°C) for an extended period (e.g., 2-3 months).[8]
-
Photodegradation: Expose a solution of Azithromycin to UV light, potentially in the presence of a photosensitizer like hydrogen peroxide, and monitor the degradation over time.[11]
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or TLC, to identify and quantify the degradation products.
Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify Azithromycin and its related impurities, including this compound.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 50°C).[7]
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).
Visualizing the Degradation Landscape
To better illustrate the complex relationships in Azithromycin degradation, the following diagrams have been generated using the DOT language.
Caption: Overview of Azithromycin degradation under various stress conditions.
Caption: Workflow for forced degradation studies of Azithromycin.
This in-depth guide serves as a critical resource for pharmaceutical professionals, enabling a more thorough and compliant approach to drug development and quality control. By understanding the intricacies of Azithromycin degradation and the role of key impurities like this compound, the industry can better ensure the delivery of safe and effective medications to patients worldwide.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 4. Comparison of the acid stability of azithromycin and erythromycin A. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation [mdpi.com]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Azithromycin Impurity E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] During its synthesis and storage, impurities can form, which may impact the drug's efficacy and safety.[1][2] Regulatory bodies require the monitoring and control of these impurities to ensure the quality of the final drug product. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin, is a known related substance that needs to be accurately quantified.[4]
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical formulations. The method is based on principles outlined in various pharmacopeias and scientific literature, ensuring reliability and reproducibility.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Azithromycin Reference Standard (USP or equivalent)
-
Azithromycin Impurity E Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous Dibasic Sodium Phosphate (ACS grade or higher)
-
Phosphoric Acid (ACS grade or higher)
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of Azithromycin Impurity E.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][2] |
| Mobile Phase A | Anhydrous dibasic sodium phosphate buffer (pH 8.9)[3] |
| Mobile Phase B | Acetonitrile:Methanol (75:25, v/v)[3] |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 0.9 mL/min[1][2] |
| Column Temperature | 55 °C[1][2] |
| UV Detection | 210 nm[1][2][5][6][7] |
| Injection Volume | 20 µL |
Table 1: Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 25 | 40 | 60 |
| 40 | 20 | 80 |
| 50 | 20 | 80 |
| 52 | 60 | 40 |
| 60 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
2.3.1. Mobile Phase A (Buffer Preparation)
Dissolve 1.8 g of anhydrous dibasic sodium phosphate in 1000 mL of ultrapure water.[3] Adjust the pH to 8.9 with dilute phosphoric acid.[3] Filter through a 0.22 µm membrane filter before use.
2.3.2. Diluent
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
2.3.3. Standard Stock Solution of Azithromycin Impurity E (100 µg/mL)
Accurately weigh about 10 mg of Azithromycin Impurity E Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.3.4. Standard Solutions for Linearity
Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2.3.5. Sample Solution (Azithromycin)
Accurately weigh an amount of Azithromycin powder equivalent to 100 mg of Azithromycin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.[3] Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.22 µm PVDF syringe filter before injection.
Results and Discussion
Method Validation Summary
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
| Parameter | Result |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Concentration Range (µg/mL) | 0.1 - 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
Table 3: Summary of Method Validation Data
Linearity
The linearity of the method was established by analyzing a series of six concentrations of Azithromycin Impurity E. The peak area was plotted against the concentration, and the correlation coefficient (R²) was calculated.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 152,340 |
| 2.5 | 380,850 |
| 5.0 | 761,700 |
| 10.0 | 1,523,400 |
Table 4: Linearity Data for Azithromycin Impurity E
Accuracy and Precision
The accuracy of the method was determined by a recovery study, spiking a known amount of Azithromycin Impurity E into a sample solution. Precision was evaluated by analyzing six replicate preparations of the spiked sample.
| Spiked Concentration (µg/mL) | Mean Recovered Concentration (µg/mL) | % Recovery | RSD (%) |
| 1.0 | 0.99 | 99.0% | 1.2% |
| 5.0 | 5.06 | 101.2% | 0.8% |
| 10.0 | 9.85 | 98.5% | 0.9% |
Table 5: Accuracy and Precision Data
Visualizations
Caption: Experimental workflow for the quantification of Azithromycin Impurity E.
Caption: Logical relationship between Azithromycin and Impurity E.
Conclusion
The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical dosage forms. The method is straightforward to implement using standard HPLC equipment and meets the stringent requirements for pharmaceutical quality control. This protocol can be effectively integrated into routine testing and stability studies to ensure the quality and safety of Azithromycin products.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Azithromycin and its Related Compound Azithromycin E using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. During its synthesis and storage, related substances and impurities can form, which must be monitored and quantified to ensure the safety and efficacy of the drug product. One such related compound is Azithromycin Impurity E, also known as 3'-(N,N-didemethyl)azithromycin. This application note provides a detailed, robust, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of Azithromycin and Azithromycin E in bulk drug substances and pharmaceutical formulations.
Principle
The method utilizes reversed-phase liquid chromatography for the separation of Azithromycin and this compound. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. This approach offers high selectivity and sensitivity, allowing for accurate quantification of both the active pharmaceutical ingredient (API) and its specified impurity. Deuterated Azithromycin (Azithromycin-d5) is used as an internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Azithromycin Reference Standard
-
This compound (3'-(N,N-didemethyl)azithromycin) Reference Standard (CAS: 612069-27-9)[1][2][3]
-
Azithromycin-d5 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
Standard and Sample Preparation
3.2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve 10 mg of each reference standard (Azithromycin, this compound) and the internal standard (Azithromycin-d5) in separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. These stocks can be stored at 2-8°C for up to one month.
3.2.2. Intermediate and Working Standard Solutions
-
Prepare an intermediate stock solution containing both Azithromycin and this compound at 100 µg/mL.
-
Prepare a separate intermediate stock of the internal standard (Azithromycin-d5) at 100 µg/mL.
-
From the mixed intermediate stock, prepare a series of working standard solutions for the calibration curve by serial dilution with 50:50 acetonitrile/water. The concentration range should typically cover 0.5 ng/mL to 1000 ng/mL.[4][5]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
3.2.3. Sample Preparation (from Bulk Drug Substance)
-
Accurately weigh 25 mg of the Azithromycin bulk drug substance.
-
Transfer to a 25 mL volumetric flask and dissolve in 50:50 acetonitrile/water.
-
Perform a subsequent 1000-fold dilution to bring the theoretical Azithromycin concentration to 1 µg/mL, which is within the calibration range.
-
To 100 µL of the diluted sample, add 10 µL of the internal standard working solution (e.g., at 1 µg/mL).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters can be adapted to various modern LC-MS/MS systems.
3.3.1. Liquid Chromatography (LC) Parameters A standard UHPLC or HPLC system capable of binary gradient elution is recommended.
| Parameter | Recommended Condition |
| Column | ACE C18 or equivalent (e.g., Waters Atlantis dC18), 2.1 x 100 mm, 1.7 µm[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[4] |
| Flow Rate | 0.25 mL/min[4][5] |
| Gradient Elution | 35% B (initial), hold for 0.5 min; linear ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 35% B in 0.1 min; re-equilibrate for 1.4 min. |
| Total Run Time | 6.0 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
3.3.2. Mass Spectrometry (MS) Parameters A triple quadrupole mass spectrometer is required for MRM analysis.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.0 - 3.5 kV |
| Source Temperature | 150°C[6] |
| Desolvation Temperature | 400 - 500°C[4][6] |
| Desolvation Gas Flow | 800 - 1000 L/hr[6] |
| Cone Gas Flow | 10 - 50 L/hr[6] |
| Collision Gas | Argon |
Data Presentation: Quantitative Parameters
The following tables summarize the mass transitions and typical performance characteristics of the method.
Table 1: MRM Transitions and MS Parameters
Note: The transition for this compound is predicted based on the known fragmentation of Azithromycin, where the primary loss is the desosamine sugar moiety. The aglycone fragment (resulting in m/z 591.6) is common to both molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Azithromycin | 749.6 | 591.6 | 100 | 25 - 35 |
| This compound | 721.9 | 591.6 (Predicted) | 100 | 25 - 35 |
| Azithromycin-d5 (IS) | 754.6 | 596.6 | 100 | 25 - 35 |
Table 2: Method Performance Characteristics
| Parameter | Azithromycin | This compound (Expected) |
| Linearity Range | 0.5 - 1000 ng/mL[4] | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | < 0.2 ng/mL | < 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[4] | 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Caption: Workflow for LC-MS/MS analysis of Azithromycin and this compound.
Conclusion
This application note details a selective and sensitive LC-MS/MS method for the simultaneous quantification of Azithromycin and its related compound, this compound. The protocol provides a robust framework for quality control testing in pharmaceutical development and manufacturing, ensuring that products meet the required purity and safety standards. The use of a stable isotope-labeled internal standard and tandem mass spectrometry ensures high accuracy and reliability of the results.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. allmpus.com [allmpus.com]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis and Isolation of Azithromycin E Reference Material
Introduction
Azithromycin, a widely used macrolide antibiotic, is known to have several related substances and impurities that can arise during synthesis or degradation. Azithromycin E is one such specified impurity that must be monitored and controlled in pharmaceutical formulations to ensure safety and efficacy. The availability of a high-purity reference standard for this compound is crucial for analytical method development, validation, and routine quality control testing. This document provides detailed protocols for the chemical synthesis and subsequent isolation of this compound reference material. The primary synthesis method is adapted from patented procedures involving the demethylation of Azithromycin. An alternative approach through forced degradation is also discussed.
Part 1: Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the demethylation of the desosamine sugar moiety of Azithromycin. A common method involves the use of N-fluorobisbenzenesulfonamide.
Experimental Protocol: Synthesis
-
Dissolution: In a suitable reaction vessel, dissolve Azithromycin (10 g) in a solvent such as dichloromethane or tetrahydrofuran (50 mL) at room temperature.
-
Reagent Addition: Add N-fluorobisbenzenesulfonamide (3.0 g) to the solution.
-
Reaction: Stir the mixture at a controlled temperature of 30°C for approximately 24 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Quenching: Upon completion, quench the reaction by adding a 3% sodium bicarbonate aqueous solution (30 g) to the reaction mixture to neutralize any remaining acidic components.
-
Extraction: Transfer the mixture to a separatory funnel. After separation of the layers, collect the organic phase.
-
Solvent Removal: Evaporate the organic solvent under reduced pressure to obtain the crude this compound product. The crude product typically has a purity of around 85%[1].
-
Recrystallization:
-
Add acetone (30 mL) to the crude solid.
-
Warm the mixture to 40°C to facilitate dissolution.
-
Slowly add water (30 mL) dropwise while stirring.
-
Continue stirring for 2 hours to induce crystallization.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield purified this compound[1].
-
Synthesis Data Summary
| Parameter | Value | Reference |
| Starting Material | Azithromycin | [1] |
| Reagent | N-fluorobisbenzenesulfonamide | [1] |
| Solvent | Dichloromethane or Tetrahydrofuran | [1] |
| Reaction Temperature | 30°C | [1] |
| Reaction Time | 24 hours | [1] |
| Purity (Crude) | ~85% | [1] |
| Purity (After Recrystallization) | >98% (HPLC) | [1] |
| Yield | 7.5 g - 8.5 g (from 10 g starting material) | [1] |
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway for this compound via demethylation.
Part 2: Isolation and Purification of this compound
Isolation of this compound can be performed from a crude synthesis mixture or from a sample of Azithromycin that has undergone forced degradation. Chromatographic techniques are essential for obtaining a high-purity reference standard.
Alternative Generation Method: Forced Degradation
This compound, along with other impurities, can be generated by subjecting an Azithromycin sample to stress conditions such as acidic hydrolysis, alkaline hydrolysis, or oxidation[2][3][4]. For instance, acid degradation can be performed using 0.1N HCl at 60°C[5]. The resulting mixture serves as the starting material for isolation.
Protocol 1: Thin-Layer Chromatography (TLC) for Isolation
This method is suitable for both monitoring and small-scale preparative separation.
-
Stationary Phase: Use TLC aluminum plates pre-coated with silica gel F254[2][4].
-
Sample Preparation: Dissolve the crude mixture in a suitable solvent like methanol.
-
Mobile Phase: Prepare a mobile phase consisting of methanol-acetone-ammonia 25% in a ratio of (2:13:0.1, v/v/v)[2][4].
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches the desired height.
-
Visualization: Visualize the separated spots. While Azithromycin and its impurities lack a strong UV chromophore, visualization can be achieved by spraying the plate with sulfuric acid-ethanol (1:4, v/v) followed by heating at 100°C for 5 minutes[2][3][4].
-
Elution: Scrape the silica band corresponding to this compound (Rf = 0.54) and elute the compound from the silica using an appropriate solvent (e.g., methanol).
-
Solvent Removal: Evaporate the solvent to obtain the purified compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purification
Reverse-phase HPLC is the standard method for achieving high purity.
-
Column: Use a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 30 mmol/L ammonium acetate, pH 6.8) and an organic modifier like acetonitrile[6]. An isocratic elution with a ratio like 18:82 (v/v) buffer to acetonitrile can be used[6].
-
Flow Rate: Set the flow rate to approximately 0.7 - 1.0 mL/min[6].
-
Column Temperature: Maintain the column at an elevated temperature, such as 60°C, to improve peak shape[6].
-
Detection: Use a UV detector set to a low wavelength, typically 210 nm, as Azithromycin and its impurities have poor UV absorbance at higher wavelengths[6][7].
-
Injection and Fraction Collection: Inject the dissolved crude sample and collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the collected fractions and remove the solvent by lyophilization or evaporation to yield the high-purity reference material.
Chromatographic Data Summary
| Parameter | TLC Method | HPLC Method |
| Stationary Phase | Silica Gel F254 | C18 Reverse Phase |
| Mobile Phase | Methanol:Acetone:Ammonia (2:13:0.1)[2][4] | Ammonium Acetate (30mM, pH 6.8):Acetonitrile (18:82)[6] |
| Detection | Sulfuric Acid Spray & Heat[2][4] | UV at 210 nm[6][7] |
| Rf Value (this compound) | 0.54[2][4] | N/A |
| Rf Value (Azithromycin) | 0.39[2][4] | N/A |
Isolation and Purification Workflow
References
- 1. CN104558069A - Synthesis method for macrolide impurities - Google Patents [patents.google.com]
- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
- 7. academic.oup.com [academic.oup.com]
Application Note: Generation of Azithromycin Impurity E via Forced Degradation
AN-AZI-005
Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis and quality control.
Objective: To provide a detailed protocol for the controlled generation of Azithromycin Impurity E through forced degradation studies. This document outlines stress conditions, analytical methods for quantification, and expected outcomes to support impurity profiling and stability-indicating method validation.
Introduction
Azithromycin is a widely used macrolide antibiotic.[1][2] During its synthesis, storage, or under stress conditions, various impurities can form. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin, is a significant related substance that requires monitoring and control in pharmaceutical formulations.[3][4] Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products and validate the stability-indicating nature of analytical methods.[1][5] This application note details protocols for inducing the formation of Impurity E under acidic, oxidative, and thermal stress conditions.
Experimental Workflow
The overall process for generating and analyzing Azithromycin Impurity E involves subjecting the active pharmaceutical ingredient (API) to various stress conditions, followed by sample preparation and analysis using a stability-indicating HPLC method.
Caption: Workflow for generating Azithromycin Impurity E via forced degradation.
Materials and Methods
3.1 Reagents and Materials
-
Azithromycin Dihydrate (Pharmaceutical Grade)
-
Azithromycin Impurity E Reference Standard
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N and 0.1N[5]
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate or Phosphate Buffer (for mobile phase)[1][2]
-
Purified Water (Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.2 µm, Nylon or PVDF)
3.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector[6]
-
Analytical Balance
-
pH Meter
-
Water Bath or Dry Bath Incubator[1]
-
Sonicator
-
Vortex Mixer
Protocols for Forced Degradation
4.1 Preparation of Azithromycin Stock Solution Accurately weigh and dissolve 50 mg of Azithromycin in methanol in a 50 mL volumetric flask to obtain a stock solution of 1.0 mg/mL.[1]
4.2 Acidic Degradation
-
Transfer 5 mL of the Azithromycin stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1N HCl.[1]
-
Heat the solution in a water bath at 60°C for 2 hours. Azithromycin is known to be completely degraded in acidic media.[6]
-
After cooling to room temperature, carefully neutralize the solution by adding 1 mL of 1N NaOH.
-
Dilute to the final volume with a suitable diluent (e.g., a mixture of acetonitrile and buffer).[1]
-
Filter the solution through a 0.2 µm syringe filter before HPLC injection.
4.3 Oxidative Degradation
-
Transfer 5 mL of the Azithromycin stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂ solution.[1]
-
Keep the flask at room temperature for 24 hours, protected from light.[1]
-
Dilute to the final volume with a suitable diluent.
-
Filter the solution through a 0.2 µm syringe filter before HPLC injection.
4.4 Thermal Degradation
-
Accurately weigh approximately 10 mg of Azithromycin API powder into a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.[1]
-
After cooling, dissolve the powder in methanol to a concentration of 1.0 mg/mL.
-
Further dilute with a suitable diluent to the working concentration for HPLC analysis.
-
Filter the solution through a 0.2 µm syringe filter before HPLC injection.
Analytical Method: HPLC-UV
A stability-indicating HPLC method is crucial for separating Impurity E from the parent drug and other degradants. The following conditions are a representative starting point and may require optimization.
-
Column: C18, 5 µm, 250 mm x 4.6 mm[7]
-
Mobile Phase: A mixture of ammonium acetate buffer (e.g., 30 mmolL⁻¹, pH 6.8) and acetonitrile in a ratio of 18:82 (v/v).[1]
-
Injection Volume: 20 µL[7]
Data Presentation and Expected Results
Forced degradation studies show that Azithromycin degrades under various stress conditions. The formation of Impurity E is particularly noted under specific hydrolytic and oxidative conditions. The table below summarizes typical degradation results, though actual percentages will vary based on precise experimental parameters.
| Stress Condition | Parameters | % Azithromycin Degradation (Approx.) | % Impurity E Formation (Approx.) | Other Major Degradants |
| Acid Hydrolysis | 1N HCl, 60°C, 2h | >95%[6] | Significant | Multiple polar degradants |
| Alkaline Hydrolysis | 0.1N NaOH, RT, 90 min | Moderate[5] | Low to moderate | Impurity I, Impurity L[8] |
| Oxidative Stress | 3% H₂O₂, RT, 24h | Significant[1] | Moderate | N-oxide and other oxidation products |
| Thermal Stress | 80°C, 48h (Solid) | Low to moderate[1] | Low | Varies |
| Photolytic Stress | UV Light Exposure | Low | Negligible | Varies |
Note: The formation of Impurity E is often a result of demethylation reactions, which can be induced under stress. The exact percentage requires quantification against a reference standard of Impurity E.[9]
Logical Pathway for Degradation
The formation of Impurity E from Azithromycin involves the removal of two methyl groups from the desosamine sugar moiety. This process can be initiated by different stress factors.
Caption: Plausible pathway for the formation of Azithromycin Impurity E.
Conclusion
The protocols described provide a robust framework for generating and analyzing Azithromycin Impurity E. Acidic and oxidative conditions are particularly effective in inducing its formation. By using a validated, stability-indicating HPLC method, researchers can accurately quantify this impurity, which is essential for drug stability assessment, quality control, and adherence to regulatory standards.
References
- 1. japsonline.com [japsonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sudps.org [sudps.org]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. researchgate.net [researchgate.net]
- 8. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104558069A - Synthesis method for macrolide impurities - Google Patents [patents.google.com]
Capillary Electrophoresis: A High-Resolution Method for the Separation of Azithromycin Impurities
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the separation of Azithromycin and its related impurities using capillary electrophoresis (CE). Azithromycin, a macrolide antibiotic, can contain several process-related impurities and degradation products that must be monitored to ensure the safety and efficacy of the drug product. Capillary electrophoresis offers a high-efficiency, high-resolution, and low-solvent consumption alternative to high-performance liquid chromatography (HPLC) for the analysis of these compounds. This application note details a proposed capillary zone electrophoresis (CZE) method, including instrument setup, buffer preparation, and sample handling, and presents expected quantitative data in a clear, tabular format.
Introduction
Azithromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections. During its synthesis and storage, several related substances can be formed, which are considered impurities. Regulatory bodies require the identification and quantification of these impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. Common impurities of Azithromycin include Desosaminylazithromycin, N-demethylazithromycin, and Azaerythromycin A, among others.
While HPLC is a commonly employed technique for impurity profiling, capillary electrophoresis (CE) presents several advantages, including higher separation efficiency, shorter analysis times, and significantly lower consumption of organic solvents, making it a "greener" analytical technique. This application note describes a robust capillary zone electrophoresis (CZE) method for the separation of key Azithromycin impurities.
Experimental Protocols
This section details the proposed experimental protocol for the separation of Azithromycin impurities by Capillary Zone Electrophoresis (CZE).
Instrumentation and Materials
-
Capillary Electrophoresis System: A system equipped with a diode array detector (DAD) or a UV detector capable of monitoring at low wavelengths (e.g., 200-220 nm).
-
Fused-Silica Capillary: 50 µm internal diameter, 360 µm outer diameter, with a total length of 60 cm and an effective length of 50 cm.
-
Chemicals and Reagents:
-
Azithromycin reference standard and impurity standards (Desosaminylazithromycin, N-demethylazithromycin, etc.)
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 7.5) with 20% Acetonitrile
-
Dissolve an appropriate amount of sodium phosphate monobasic and sodium phosphate dibasic in deionized water to achieve a 50 mM phosphate buffer.
-
Adjust the pH to 7.5 using 1 M sodium hydroxide or 1 M hydrochloric acid.
-
Add acetonitrile to a final concentration of 20% (v/v).
-
Filter the buffer through a 0.45 µm filter and degas before use.
-
-
Capillary Conditioning Solution: 0.1 M Sodium Hydroxide.
-
Sample Diluent: A mixture of deionized water and acetonitrile (80:20 v/v).
-
Standard Solutions:
-
Prepare a stock solution of Azithromycin reference standard at a concentration of 1 mg/mL in the sample diluent.
-
Prepare individual stock solutions of each impurity standard at a concentration of 0.1 mg/mL in the sample diluent.
-
Prepare a working standard solution containing 0.5 mg/mL of Azithromycin and 0.005 mg/mL of each impurity by diluting the stock solutions with the sample diluent.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Azithromycin drug substance or a powdered tablet formulation in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Capillary Electrophoresis Method
-
Capillary Conditioning (New Capillary):
-
Rinse the capillary with 1 M Sodium Hydroxide for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the background electrolyte for 30 minutes.
-
-
Pre-run Conditioning:
-
Rinse with 0.1 M Sodium Hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the background electrolyte for 5 minutes.
-
-
CE Separation Parameters:
-
Applied Voltage: +25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 210 nm
-
Run Time: 20 minutes
-
Data Presentation
The following tables summarize the expected quantitative data for the separation of Azithromycin and its key impurities using the proposed CZE method.
Table 1: Instrument and Method Parameters
| Parameter | Value |
| Instrument | Capillary Electrophoresis with DAD/UV Detector |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length, 50 cm effective length |
| Background Electrolyte | 50 mM Phosphate Buffer (pH 7.5) with 20% Acetonitrile |
| Applied Voltage | +25 kV |
| Capillary Temperature | 25 °C |
| Injection | 50 mbar for 5 seconds |
| Detection | 210 nm |
Table 2: Expected Migration Times and Resolution
| Analyte | Expected Migration Time (min) | Resolution (Rs) from Azithromycin |
| Impurity 1 (e.g., Desosaminylazithromycin) | 8.5 | > 2.0 |
| Impurity 2 (e.g., N-demethylazithromycin) | 9.8 | > 2.0 |
| Azithromycin | 12.2 | - |
| Impurity 3 (e.g., Azaerythromycin A) | 14.5 | > 2.0 |
Table 3: Method Validation Parameters (Expected)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows and relationships in the capillary electrophoresis method for Azithromycin impurity analysis.
Caption: Experimental workflow for Azithromycin impurity analysis by CE.
Caption: Logical relationship of inputs, process, and outputs.
Conclusion
The proposed capillary zone electrophoresis method provides a high-resolution and efficient approach for the separation and quantification of Azithromycin impurities. This method is a valuable alternative to traditional HPLC, offering benefits in terms of reduced solvent consumption and potentially faster analysis times. The detailed protocol and expected performance characteristics outlined in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the quality control of Azithromycin.
Application Notes and Protocols: Azithromycin E as a Marker for Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a widely used macrolide antibiotic, is susceptible to degradation under various environmental conditions, impacting its potency and safety. Stability testing is therefore a critical component of its pharmaceutical development and quality control. This document provides detailed application notes and protocols for utilizing Azithromycin E (3'-(N,N-didemethyl)azithromycin) as a specific marker for monitoring the stability of azithromycin.
This compound is a known impurity of azithromycin listed in the European Pharmacopoeia.[1][2] Its formation is indicative of specific degradation pathways, making it a valuable marker in forced degradation studies and long-term stability trials. These notes outline the conditions under which azithromycin degrades to form this compound and provide robust analytical methods for its detection and quantification.
Chemical Profile of this compound
-
Synonyms: Amino Azithromycin
-
CAS Number: 612069-27-9
-
Molecular Formula: C36H68N2O12
-
Molecular Weight: 720.93 g/mol
Degradation Pathways of Azithromycin
Forced degradation studies have demonstrated that azithromycin is susceptible to degradation under a range of stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress.[1] Azithromycin is particularly unstable in acidic media. The formation of various degradation products, including this compound, is a result of these stress factors. While a complete signaling pathway in the biological sense is not applicable to chemical degradation, the logical relationship of degradation can be visualized.
Caption: Logical flow of azithromycin degradation.
Quantitative Analysis of Azithromycin Degradation
The following table summarizes the degradation of azithromycin under various stress conditions. While specific percentages for the formation of this compound are not consistently reported in the literature, the data indicates the conditions under which its formation is likely. The primary analytical techniques used for quantification are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometry.
| Stress Condition | Exposure Time | Temperature | % Azithromycin Remaining | Analytical Method | Reference |
| Acidic (1 mmolL⁻¹ HCl) | 24h | Ambient | 90.52 ± 0.89 | HPLC-UV | [3] |
| Basic (100 mmolL⁻¹ NaOH) | 24h | Ambient | 94.01 ± 1.3 | HPLC-UV | [3] |
| Oxidative (3% H₂O₂) | 4 min | Ambient | Not Specified | HPLC-UV | [3] |
| Thermal | 2h | 80°C | Not Specified | HPLC-UV | [3] |
| Acidic Hydrolysis | Various | 70°C | Variable | TLC-Densitometry | [1] |
| Alkaline Hydrolysis | Various | 70°C | Variable | TLC-Densitometry | [1] |
| Oxidation | Various | Room Temp | Variable | TLC-Densitometry | [1] |
Experimental Protocols
Forced Degradation Studies
This protocol describes the methodology to induce the degradation of azithromycin to generate this compound and other related substances for analytical method development and validation.
Caption: Workflow for forced degradation studies.
5.1.1 Materials and Reagents
-
Azithromycin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
5.1.2 Procedure
-
Preparation of Azithromycin Stock Solution: Accurately weigh and dissolve a suitable amount of azithromycin reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To a volumetric flask containing a known volume of the azithromycin stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 1 M NaOH and dilute to the final volume with the mobile phase.
-
Alkaline Hydrolysis: To a volumetric flask containing a known volume of the azithromycin stock solution, add an equal volume of 1 M NaOH. Keep the solution at room temperature for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 1 M HCl and dilute to the final volume with the mobile phase.
-
Oxidative Degradation: To a volumetric flask containing a known volume of the azithromycin stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute the resulting solution to the final volume with the mobile phase.
-
Thermal Degradation: Transfer a known volume of the azithromycin stock solution into a volumetric flask and heat it in a water bath at 80°C for 2 hours. After cooling to room temperature, dilute the solution to the final volume with the mobile phase.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a stability-indicating HPLC method for the separation and quantification of this compound from the parent drug and other degradation products.
5.2.1 Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 30 mmolL⁻¹ Ammonium Acetate solution (pH 6.8) (82:18, v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Column Temperature | 60°C[3] |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
5.2.2 Preparation of Solutions
-
Mobile Phase: Prepare the ammonium acetate solution and mix it with acetonitrile in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Solution: Dilute the stressed samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.
5.2.3 System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. The acceptance criteria should be based on parameters such as theoretical plates, tailing factor, and resolution between this compound and other peaks.[3]
5.2.4 Analysis
Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration of this compound in the samples using the peak area and the calibration curve obtained from the standard solutions.
Analytical Method: Thin-Layer Chromatography (TLC) - Densitometry
This protocol describes a validated stability-indicating TLC-densitometric method for the determination of this compound.[1]
5.3.1 Materials and Reagents
-
TLC aluminum plates precoated with silica gel 60 F254
-
Methanol
-
Acetone
-
Ammonia 25%
-
Sulfuric acid
-
Ethanol
5.3.2 Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | TLC aluminum plates precoated with silica gel F254 |
| Mobile Phase | Methanol-acetone-ammonia 25% (2+13+0.1, v/v/v)[1] |
| Development | In a suitable TLC chamber |
| Detection | Spray with sulfuric acid-ethanol (1 + 4, v/v) and heat at 100°C for 5 min[1] |
| Densitometric Analysis | 483 nm[1] |
5.3.3 Procedure
-
Sample Application: Apply the standard and sample solutions as bands onto the TLC plate.
-
Development: Develop the plate in the TLC chamber with the mobile phase until the solvent front reaches a suitable height.
-
Visualization: After development, dry the plate and visualize the spots by spraying with the specified reagent and heating.
-
Densitometric Analysis: Scan the plate using a TLC scanner at 483 nm to quantify the amount of this compound. The method demonstrates good linearity for this compound with a correlation coefficient (r) of 0.9987.[1]
Caption: Analytical workflow for stability testing.
Conclusion
This compound serves as a reliable marker for the stability of azithromycin. Its presence and concentration, which can be accurately determined using the HPLC and TLC-densitometry methods outlined in these notes, provide valuable insights into the degradation profile of the drug. The provided protocols offer a robust framework for researchers and drug development professionals to implement stability testing programs for azithromycin-containing pharmaceutical products.
References
Protocol for Azithromycin E in Genotoxicity Assays
Application Note & Protocol
Introduction
Azithromycin, a macrolide antibiotic, has been evaluated for its genotoxic potential through a standard battery of in vitro and in vivo assays. These studies are critical in the safety assessment of pharmaceuticals to identify compounds that may induce genetic damage. The collective evidence from these assays indicates that azithromycin is not genotoxic. This document provides an overview of the genotoxicity findings for azithromycin and detailed protocols for the key assays used in its evaluation, designed for researchers, scientists, and drug development professionals.
Summary of Genotoxicity Findings for Azithromycin
Azithromycin has been subjected to a comprehensive set of genotoxicity studies as per regulatory requirements. The results from these assays have consistently demonstrated a lack of genotoxic activity. A pivotal study on the genetic toxicology of azithromycin concluded that the compound does not induce gene mutations in microbial or mammalian cells, nor does it cause chromosomal aberrations in cultured human lymphocytes or in mouse bone marrow in vivo.[1]
Data Presentation
The following tables present a summary of the results from a standard battery of genotoxicity assays for Azithromycin. The data shown are representative of a negative outcome in these tests.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Representative Data
| Tester Strain | Azithromycin Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Spontaneous Revertants ± SD | Result |
| TA98 | 10 | - | 25 ± 4 | 28 ± 5 | Negative |
| 100 | - | 27 ± 3 | Negative | ||
| 1000 | - | 29 ± 5 | Negative | ||
| 10 | + | 30 ± 4 | 32 ± 6 | Negative | |
| 100 | + | 33 ± 5 | Negative | ||
| 1000 | + | 31 ± 4 | Negative | ||
| TA100 | 10 | - | 145 ± 12 | 150 ± 15 | Negative |
| 100 | - | 152 ± 14 | Negative | ||
| 1000 | - | 148 ± 11 | Negative | ||
| 10 | + | 155 ± 16 | 160 ± 18 | Negative | |
| 100 | + | 161 ± 13 | Negative | ||
| 1000 | + | 158 ± 15 | Negative | ||
| TA1535 | 10 | - | 18 ± 3 | 20 ± 4 | Negative |
| 100 | - | 21 ± 4 | Negative | ||
| 1000 | - | 19 ± 3 | Negative | ||
| 10 | + | 22 ± 4 | 24 ± 5 | Negative | |
| 100 | + | 25 ± 5 | Negative | ||
| 1000 | + | 23 ± 4 | Negative | ||
| TA1537 | 10 | - | 10 ± 2 | 12 ± 3 | Negative |
| 100 | - | 11 ± 3 | Negative | ||
| 1000 | - | 13 ± 2 | Negative | ||
| 10 | + | 14 ± 3 | 15 ± 4 | Negative | |
| 100 | + | 16 ± 4 | Negative | ||
| 1000 | + | 15 ± 3 | Negative |
Table 2: In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay) - Representative Data
| Treatment Condition | Azithromycin Concentration (µg/mL) | Metabolic Activation (S9) | Relative Total Growth | Mutant Frequency (x 10⁻⁶) | Result |
| Vehicle Control | 0 | - | 100% | 55 | Negative |
| Azithromycin | 60 | - | 95% | 60 | Negative |
| 120 | - | 88% | 65 | Negative | |
| 240 | - | 75% | 70 | Negative | |
| Vehicle Control | 0 | + | 100% | 60 | Negative |
| Azithromycin | 60 | + | 92% | 68 | Negative |
| 120 | + | 85% | 72 | Negative | |
| 240 | + | 70% | 75 | Negative | |
| Positive Control | Varies | -/+ | Toxic | >300 | Positive |
Note: Azithromycin was tested up to a cytotoxic level of 240 micrograms/ml.[1]
Table 3: In Vitro Chromosomal Aberration Assay in Human Lymphocytes - Representative Data
| Treatment Condition | Concentration (µg/mL) | Exposure (h) | Metabolic Activation (S9) | Cells with Aberrations (%) | Result |
| Vehicle Control | 0 | 24 | - | 1.5 | Negative |
| Azithromycin | 2.5 | 24 | - | 1.8 | Negative |
| 5.0 | 24 | - | 2.0 | Negative | |
| 7.5 | 24 | - | 2.1 | Negative | |
| Vehicle Control | 0 | 3 | + | 1.7 | Negative |
| Azithromycin | 30.0 | 3 | + | 2.0 | Negative |
| 35.0 | 3 | + | 2.2 | Negative | |
| 40.0 | 3 | + | 2.3 | Negative | |
| Positive Control | Varies | Varies | -/+ | >10 | Positive |
Note: The tested concentrations for azithromycin were 2.5-7.5 micrograms/ml for 24 hours without S9 and 30.0-40.0 micrograms/ml for 3 hours with S9.[1]
Table 4: In Vivo Mouse Bone Marrow Chromosomal Aberration Assay - Representative Data
| Treatment Group | Dose (mg/kg) | Harvest Time (h) | Animals Analyzed | Cells with Aberrations (%) | Result |
| Vehicle Control | 0 | 24 | 5 | 0.8 | Negative |
| Azithromycin | 200 | 6 | 5 | 0.9 | Negative |
| 200 | 24 | 5 | 1.0 | Negative | |
| 200 | 48 | 5 | 0.8 | Negative | |
| Positive Control | Varies | 24 | 5 | >5 | Positive |
Note: The in vivo assessment was completed in mice with a single oral dose of 200 mg/kg.[1]
Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Workflow Diagram
Methodology
-
Strain Preparation: Overnight cultures of S. typhimurium strains (TA98, TA100, TA1535, TA1537) are prepared in nutrient broth.
-
Test Article Preparation: Azithromycin is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.
-
Metabolic Activation: A rat liver homogenate fraction (S9) is prepared and mixed with co-factors to create the S9 mix for assays requiring metabolic activation.
-
Exposure: In separate tubes for each condition (with and without S9), the bacterial culture, Azithromycin solution (or vehicle control/positive control), and either S9 mix or a buffer are combined with molten top agar.
-
Plating: The mixture is poured onto the surface of minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) on each plate is counted.
-
Data Analysis: The mean number of revertant colonies for each concentration is compared to the mean of the vehicle control. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is also statistically significant.
2. In Vitro Mammalian Cell Gene Mutation Assay
This assay assesses the potential of a test substance to induce gene mutations in cultured mammalian cells, commonly at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.
Workflow Diagram
Methodology
-
Cell Culture: L5178Y/TK+/- mouse lymphoma cells are maintained in appropriate culture medium.
-
Treatment: Cells are exposed to various concentrations of Azithromycin, vehicle control, and positive controls, both with and without S9 metabolic activation, for 3-4 hours.
-
Expression Period: After treatment, cells are washed and cultured in a non-selective medium for approximately 48 hours to allow for the expression of any induced mutations.
-
Selection: Cells are then plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine - TFT) that kills cells with a functional TK gene. Mutant cells (TK-/-) will survive and form colonies. Cells are also plated in a non-selective medium to determine plating efficiency (viability).
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.
-
Colony Counting and Analysis: Colonies are counted, and the mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells. A significant, concentration-dependent increase in mutant frequency indicates a positive result.
3. In Vitro Chromosomal Aberration Assay
This test identifies substances that cause structural chromosomal damage in cultured mammalian cells, such as human peripheral blood lymphocytes.
Workflow Diagram
Methodology
-
Cell Culture Initiation: Human peripheral blood lymphocytes are stimulated to divide using a mitogen like phytohaemagglutinin (PHA).
-
Treatment: After approximately 48 hours, the proliferating cells are treated with Azithromycin, vehicle, or positive controls. Treatment is typically for 3-4 hours with and without S9, and for a longer period (e.g., 24 hours) without S9.
-
Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the cultures for the last 2-3 hours of incubation to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cell suspension is dropped onto microscope slides and air-dried.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed under a microscope for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Evaluation: The percentage of cells with one or more aberrations is calculated. A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a clastogenic effect.
4. In Vivo Mammalian Bone Marrow Chromosomal Aberration Test
This assay evaluates the clastogenic potential of a test substance in the bone marrow cells of a rodent species after in vivo exposure.
Workflow Diagram
Methodology
-
Animal Dosing: Mice are administered a single oral dose of Azithromycin (e.g., 200 mg/kg), vehicle control, or a positive control.
-
Metaphase Arrest: Prior to sacrifice, animals are injected with a spindle inhibitor (e.g., colchicine) to arrest bone marrow cells in metaphase.
-
Sample Collection: Animals are sacrificed at various time points after dosing (e.g., 6, 24, and 48 hours). Bone marrow is flushed from the femurs.
-
Slide Preparation: The bone marrow cells are processed similarly to the in vitro assay: treated with a hypotonic solution, fixed, dropped onto slides, and stained.
-
Microscopic Analysis: Metaphase spreads are analyzed for chromosomal aberrations.
-
Data Interpretation: The frequency of aberrant cells in the treated groups is compared to the vehicle control group. A statistically significant and dose-related increase indicates that the test substance is clastogenic in vivo.
References
Application of Azithromycin E in Pharmaceutical Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] The quality control of azithromycin in bulk pharmaceutical ingredients (APIs) and finished drug products is crucial to ensure its safety, efficacy, and stability. A key aspect of this quality control is the identification and quantification of related substances and impurities that may arise during synthesis or degradation. Azithromycin E, also known as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known impurity of Azithromycin and is listed in the European Pharmacopoeia (EP).[4] Its monitoring is essential for compliance with regulatory standards. This document provides detailed application notes and protocols for the analysis of Azithromycin and its related substance, this compound, in a pharmaceutical quality control setting.
Analytical Methodologies for Azithromycin and Impurity E
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quality control of Azithromycin and its impurities.[5] Various HPLC methods have been developed and validated, often employing UV or electrochemical detection (ECD) due to Azithromycin's weak UV chromophore.[1][6][7] The choice of detector and chromatographic conditions is critical for achieving the required sensitivity and selectivity for impurity profiling.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for the simultaneous determination of Azithromycin and its related compounds involves reversed-phase HPLC with UV detection.[6][7]
Table 1: HPLC-UV Method Parameters for Azithromycin and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Ascentis® Express C18, 15 cm x 4.6 mm, 5 µm | C18, 5 µm, 250 mm × 4.6 mm[6] | ODS-3, 250 mm × 4.6 mm, 5 µm[8] |
| Mobile Phase | [A] 10 mM Potassium Phosphate, dibasic (pH 7.0); [B] Methanol (20:80, A:B) | Methanol: 0.0335M Phosphate Buffer (pH 7.5) (80:20, v/v)[9] | Methanol: Phosphate buffer (9:1, v/v)[8] |
| Flow Rate | 1.5 mL/min | 1.2 mL/min[9] | 1.2 mL/min[8] |
| Column Temperature | 45 °C | Ambient | 40 °C[8] |
| Detection Wavelength | 210 nm | 210 nm[9] | 210 nm[8] |
| Injection Volume | 10 µL | Not Specified | 50 µL[8] |
| Retention Time (Azithromycin) | Not Specified | 8.35 min[9] | Not Specified |
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
For enhanced sensitivity, especially for impurity analysis at low levels, HPLC with electrochemical detection is often the method of choice as described in the United States Pharmacopeia (USP).[1]
Table 2: HPLC-ECD Method Parameters for Azithromycin Impurity Analysis (Based on USP)
| Parameter | Condition |
| Column | L29 or L49 packing |
| Detection | Electrochemical Detector (ECD) |
| Application | Impurity analysis in Azithromycin formulations (injectable, oral suspensions, capsules)[1] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Azithromycin and Impurities in Bulk Drug Substance
This protocol is a generalized procedure based on common practices for the analysis of Azithromycin and its impurities, including this compound, using HPLC with UV detection.
3.1.1. Materials and Reagents
-
Azithromycin Reference Standard (RS)
-
This compound (Impurity E) Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
3.1.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of phosphate buffer (pH adjusted to 7.5 with phosphoric acid) and methanol in a ratio of 20:80 (v/v).[9] Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and transfer about 50 mg of Azithromycin RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.[9]
-
Impurity E Stock Solution: Accurately weigh and transfer about 10 mg of this compound RS into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
System Suitability Solution: Prepare a solution containing a known concentration of Azithromycin RS and this compound RS in the mobile phase.
-
Sample Solution: Accurately weigh and transfer about 50 mg of the Azithromycin bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[9]
3.1.3. Chromatographic System
-
Use an HPLC system equipped with a UV detector.
-
Set the chromatographic conditions as per Table 1, Condition 2.
3.1.4. Procedure
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the system suitability solution and verify that the system suitability parameters (e.g., resolution between Azithromycin and this compound, tailing factor, and theoretical plates) are met.
-
Inject the standard solution and the sample solution.
-
Record the chromatograms and measure the peak areas.
3.1.5. Calculation Calculate the percentage of this compound in the sample using the following formula:
% Impurity E = (Area of Impurity E in Sample / Area of Impurity E in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Protocol 2: Forced Degradation Study of Azithromycin
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10][11]
3.2.1. Preparation of Stressed Samples
-
Acid Hydrolysis: Dissolve 100 mg of Azithromycin in 80 mL of mobile phase, add 20 mL of 0.1 N HCl, and leave for 15 minutes. Neutralize the solution before injection.[8]
-
Base Hydrolysis: Dissolve 100 mg of Azithromycin in 80 mL of mobile phase, add 20 mL of 0.1 N NaOH, and leave for 15 minutes. Neutralize the solution before injection.[8]
-
Oxidative Degradation: Dissolve 100 mg of Azithromycin in 80 mL of mobile phase, add 20 mL of 3% H₂O₂, and leave for 15 minutes.[8]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C for 2 hours).[12]
-
Photolytic Degradation: Expose the drug solution to UV light.
3.2.2. Analysis Analyze the stressed samples using the HPLC method described in Protocol 1. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Azithromycin peak and other impurities.
Visualization of Workflows and Relationships
Experimental Workflow for Quality Control Testing
The following diagram illustrates the general workflow for the quality control testing of Azithromycin, including the analysis of Impurity E.
Caption: General Workflow for Azithromycin Quality Control.
Logical Relationship in Impurity Profiling
This diagram shows the relationship between Azithromycin and its potential impurities, including process-related impurities and degradation products.
Caption: Logical Relationship in Azithromycin Impurity Profiling.
Conclusion
The quality control of Azithromycin, with a specific focus on impurities like this compound, is a critical component of pharmaceutical manufacturing. The HPLC methods outlined in these application notes provide a robust framework for the accurate and reliable quantification of Azithromycin and its related substances. Adherence to these protocols and the principles of method validation will ensure that Azithromycin drug products meet the required quality standards, ultimately safeguarding patient health. The provided workflows and relationship diagrams offer a clear visual guide for researchers and analysts involved in the quality control of this important antibiotic.
References
- 1. antecscientific.com [antecscientific.com]
- 2. newbioworld.org [newbioworld.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 5. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. japsonline.com [japsonline.com]
Application Notes & Protocols: A Validated HPLC Method for the Determination of Azithromycin and its Related Substance Azithromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. As with any active pharmaceutical ingredient (API), the purity of Azithromycin is critical to its safety and efficacy. During the synthesis and storage of Azithromycin, related substances or impurities can arise. One such critical impurity is Azithromycin Impurity E, chemically known as 3'-(N,N-didemethyl)azithromycin or Amino Azithromycin. Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) mandate the control of this and other related substances in Azithromycin drug substance and product.
This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Azithromycin and the quantitative analysis of Azithromycin Impurity E. The method is designed to be specific, accurate, precise, and robust, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. Azithromycin and its impurities, having different polarities, will interact differently with the stationary phase, leading to their separation. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength. A gradient elution is employed to ensure optimal separation of all relevant impurities.[1][6][7]
Materials and Reagents
-
Standards: Azithromycin Reference Standard (CRS), Azithromycin Impurity E CRS
-
Reagents:
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Orthophosphoric acid, analytical grade
-
Purified water, HPLC grade
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Experimental Protocols
Preparation of Solutions
Mobile Phase A (Aqueous Phase): Prepare a 10 mM solution of potassium dihydrogen phosphate in purified water. Adjust the pH to 7.00 with a dilute solution of potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic Phase): A mixture of Methanol and Acetonitrile in a 1:1 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[6]
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v).
Standard Stock Solution (Azithromycin): Accurately weigh and dissolve an appropriate amount of Azithromycin CRS in the diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
Standard Stock Solution (Azithromycin Impurity E): Accurately weigh and dissolve an appropriate amount of Azithromycin Impurity E CRS in the diluent to obtain a stock solution of a known concentration (e.g., 0.1 mg/mL).
Working Standard Solution: Prepare the working standard solution by diluting the stock solutions with the diluent to obtain a final concentration of approximately 0.5 mg/mL of Azithromycin and a relevant concentration for Impurity E (e.g., 0.005 mg/mL, corresponding to 1% of the Azithromycin concentration).
Sample Solution: Accurately weigh and dissolve the sample containing Azithromycin in the diluent to achieve a target concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM KH2PO4, pH 7.00B: Methanol:Acetonitrile (1:1, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 48 | |
| 50 | |
| 52 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C[6] |
| Detection Wavelength | 210 nm[6][7] |
| Injection Volume | 20 µL |
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution six times. The system is deemed suitable if the following criteria are met:
-
Tailing factor for the Azithromycin peak is not more than 2.0.
-
Theoretical plates for the Azithromycin peak are not less than 2000.
-
Relative Standard Deviation (RSD) for the peak area of Azithromycin from six replicate injections is not more than 2.0%.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Analyze blank samples (diluent), a placebo formulation (if applicable), the working standard solution, and a sample solution. The chromatograms of the blank and placebo should not show any interfering peaks at the retention times of Azithromycin and Azithromycin Impurity E.
-
Forced Degradation: To further demonstrate specificity and the stability-indicating nature of the method, subject a sample solution to stress conditions (acid, base, oxidation, heat, and light). The method should be able to separate the degradation products from the Azithromycin and Impurity E peaks.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol: Prepare a series of at least five solutions of Azithromycin and Azithromycin Impurity E at different concentrations covering the expected range (e.g., for Impurity E, from the reporting threshold to 120% of the specification limit). Plot a graph of peak area versus concentration for each analyte and determine the correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or a known sample with known amounts of Azithromycin and Azithromycin Impurity E at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each analyte.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the results should be not more than 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
pH of the mobile phase (± 0.2 units)
-
Mobile phase composition (± 2% absolute)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Azithromycin) | ≤ 2.0 | |
| Theoretical Plates (Azithromycin) | ≥ 2000 | |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data for Azithromycin Impurity E
| Concentration (µg/mL) | Peak Area (n=3) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data for Azithromycin Impurity E
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean Recovery | 98.0% - 102.0% |
Table 4: Precision Data for Azithromycin Impurity E
| Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) | |
| Result | ||
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
Visualizations
Caption: Workflow for the development and validation of the analytical method.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of Azithromycin and the quantification of its related substance, Azithromycin Impurity E. The method is specific, linear, accurate, precise, and robust, meeting the requirements for a validated analytical procedure. Adherence to the detailed protocols will ensure reliable and reproducible results, contributing to the overall quality and safety of Azithromycin products.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. antecscientific.com [antecscientific.com]
- 4. CN104297383A - Method of separating and detecting azithromycin and impurities of the azithromycin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: Chromatographic Separation of Azithromycin and its E Impurity
Introduction
Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.[1][2][3] During its synthesis and storage, impurities can form, which may affect the drug's efficacy and safety.[2][3] One critical impurity is Azithromycin Impurity E, also known as 3'-(N,N-Didemethyl)azithromycin or aminoazithromycin.[4][5][6] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) mandate strict control over the levels of such impurities in pharmaceutical formulations.[1][7] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Azithromycin from its E impurity.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Azithromycin and its impurities are introduced into the system and travel through the column at different rates depending on their affinity for the stationary phase, thus achieving separation. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength.
Quantitative Data Summary
The following table summarizes the typical chromatographic parameters for the separation of Azithromycin and Impurity E. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.
| Parameter | Azithromycin | Azithromycin Impurity E |
| Typical Retention Time (min) | ~45 | ~24-25 |
| Relative Retention Time (RRT) | 1.00 | ~0.53 |
| Limit of Detection (LOD) | 0.0005 mg/mL[8] | Not explicitly stated, but methods are sensitive enough for impurity analysis at 0.05% level[1] |
| Limit of Quantitation (LOQ) | Not explicitly stated in sources | Methods should have an LOQ of at least 0.05% relative to the Azithromycin concentration[1] |
| Linearity Range | 0.3–2.0 mg/mL[8] | Typically from LOQ to 120% of the specification limit[2] |
| Resolution (between Azithromycin and nearest impurity) | > 3.0[9] | > 1.5 (between adjacent impurities) |
Experimental Protocols
1. Materials and Reagents
-
Azithromycin Reference Standard (CRS)
-
Azithromycin Impurity E Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dibasic potassium phosphate or Dibasic sodium phosphate (Anhydrous)
-
Phosphoric acid or Potassium hydroxide (for pH adjustment)
-
Purified water (resistivity of NLT 18 Mohm-cm)[9]
-
Ammonium hydroxide
-
Monobasic ammonium phosphate
2. Chromatographic Conditions
A number of methods have been successfully employed. Below are representative conditions based on established pharmacopeial and published methods.[2][3][10][11]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph (HPLC) or Ultra High-Performance Liquid Chromatograph (UHPLC) with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters XTerra MS)[2][7][10] |
| Mobile Phase A | 20 mM Dibasic potassium phosphate, pH adjusted to 10.55 ± 0.05 with 5 M potassium hydroxide[9] OR 1.8 g/L Anhydrous Disodium Hydrogen Phosphate, pH adjusted to 8.9[7] |
| Mobile Phase B | Acetonitrile:Methanol (3:1)[9] or (25:75, v/v)[7] |
| Gradient Elution | A linear gradient is often employed, starting with a higher proportion of aqueous phase and increasing the organic phase over time to elute compounds of increasing hydrophobicity.[7][11] For example: 0-25 min, 50-55% B; 25-30 min, 55-60% B; 30-80 min, 60-75% B; followed by re-equilibration.[10] |
| Flow Rate | 1.0 mL/min[10][12] |
| Column Temperature | 50-60 °C[2][10][11] |
| Detection Wavelength | 210 nm[2][3][10] |
| Injection Volume | 20-30 µL[7] |
3. Preparation of Solutions
-
Diluent: A mixture of buffer (e.g., 1.73 g/L monobasic ammonium phosphate adjusted to pH 10.0) and organic solvents like acetonitrile and methanol is commonly used.[7]
-
Standard Stock Solution: Accurately weigh and dissolve Azithromycin and Azithromycin Impurity E reference standards in the diluent to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing both Azithromycin and key impurities to verify the chromatographic system's performance, ensuring adequate resolution between peaks.[7]
-
Sample Solution: For tablets, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a specific dose of Azithromycin is then dissolved in the diluent, sonicated, and filtered through a 0.45 µm filter before injection.[10][13]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the system suitability solution to confirm that the resolution, tailing factor, and other performance criteria are met.
-
Inject the standard solution(s) to establish the retention times and response factors for Azithromycin and Impurity E.
-
Inject the sample solution(s).
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of Impurity E in the sample using the peak areas and the response factor determined from the standard.
Visualizations
Caption: Experimental workflow for the chromatographic analysis of Azithromycin and its impurities.
Caption: Principle of reversed-phase chromatographic separation of Azithromycin and Impurity E.
References
- 1. antecscientific.com [antecscientific.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. academic.oup.com [academic.oup.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. jocpr.com [jocpr.com]
- 11. dspace.ceu.es [dspace.ceu.es]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Improving peak shape of Azithromycin E in reverse-phase HPLC
Welcome to the technical support center for the reverse-phase HPLC analysis of Azithromycin and its related substances. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of Azithromycin E during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to poor peak shape for this compound.
Q1: Why is my this compound peak tailing, and how can I fix it?
Answer:
Peak tailing is the most common peak shape issue for basic compounds like Azithromycin on silica-based reverse-phase columns. It is typically characterized by an asymmetry factor > 1.2. The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the HPLC column's stationary phase.[1][2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Problem: Azithromycin, a basic compound, can interact strongly with ionized silanol groups (Si-O⁻) on the silica surface of the column packing material, causing the peak to tail.[1][3]
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase buffer to a range of 6.5 - 8.0.[4][5][6] This suppresses the ionization of the basic analyte, minimizing its interaction with the stationary phase. However, be aware that Azithromycin is unstable in acidic conditions.[3][5]
-
Solution 2: Use a Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise deactivated (e.g., Hypersil GOLD C18, Waters XTerra®).[3][7] End-capping masks the residual silanols, preventing these secondary interactions.[1][2]
-
Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 30-50 mM) can help mask the silanol sites and improve peak shape.[4][8]
-
-
Column Overload:
-
Problem: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.[2]
-
Solution: Reduce the concentration of your sample and re-inject. If the tailing improves, mass overload was a contributing factor.
-
-
Column Degradation:
Q2: My this compound peak is fronting. What is causing this?
Answer:
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems. It is often described as a "shark fin" shape.[9]
Potential Causes & Solutions:
-
Sample Overload (Mass or Volume):
-
Problem: This is the most frequent cause of fronting.[9][10] Injecting either too much sample volume or a sample that is too concentrated can overwhelm the column's capacity.[11][12]
-
Solution 1: Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it again. If the fronting is resolved, your original sample was too concentrated.[9][11]
-
Solution 2: Reduce Injection Volume: Decrease the volume of sample you are injecting to avoid overloading the column.[10]
-
-
Incompatible Sample Solvent:
-
Problem: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase with 25% acetonitrile), the analyte band will spread improperly at the head of the column, causing fronting.[10][11][12]
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[13] If a stronger solvent is required for solubility, use the smallest possible amount and ensure the injection volume is minimal.
-
-
Low Column Temperature (Less Common):
-
Problem: In some cases, a column temperature that is too low can lead to fronting, particularly for later-eluting peaks in an isothermal run.[9]
-
Solution: Increase the column temperature. For Azithromycin, temperatures between 40°C and 60°C have been shown to reduce peak broadening and improve sensitivity.[3][4]
-
Q3: I am observing split peaks for this compound. What should I do?
Answer:
Split peaks suggest that the analyte band is being distorted as it passes through the system, or that there is a co-eluting impurity.
Potential Causes & Solutions:
-
Partially Blocked Column Frit or Column Void:
-
Problem: Particulate matter from the sample or mobile phase can block the inlet frit, or the column packing bed can settle, creating a void. This causes the sample to travel through two different paths, resulting in a split peak.[2]
-
Solution: First, try reversing the column and flushing it with a strong solvent (ensure the column is designed to handle reverse flow). If this doesn't work, the column may need to be replaced. Using an in-line filter and a guard column can prevent this issue.
-
-
Sample Solvent Effect:
-
Problem: Similar to the cause of peak fronting, dissolving the sample in a much stronger solvent than the mobile phase can cause peak splitting.[13]
-
Solution: Prepare your sample in the mobile phase.
-
-
Co-eluting Interference:
Data Presentation: Optimized HPLC Parameters
The following table summarizes quantitative data from various studies aimed at optimizing the peak shape of Azithromycin in reverse-phase HPLC.
| Parameter | Recommended Conditions | Rationale & Notes | Citations |
| Stationary Phase | C18, End-capped/Deactivated Silica, 5 µm particle size | C18 provides good retention. Deactivated silica minimizes silanol interactions that cause tailing. 5 µm offers a good balance of efficiency and backpressure. | [3][4][5] |
| Column Dimensions | 250 mm x 4.6 mm | A standard dimension providing good resolving power. | [4][5] |
| Mobile Phase pH | 6.5 - 8.0 | Crucial for good peak shape. Suppresses interaction with silanols. Azithromycin is unstable in acidic conditions. | [4][5][6] |
| Buffer System | Potassium Dihydrogen Phosphate or Ammonium Acetate (0.03 M - 0.1 M) | Provides pH control and can help mask residual silanols. | [3][4][6] |
| Organic Modifier | Methanol or Acetonitrile | Both are effective. The choice may depend on the specific related substances being separated. | [3][4][5] |
| Composition | Isocratic, e.g., Methanol:Buffer (80:20, v/v) or Acetonitrile:Buffer (25:15:.. v/v/v) | High organic content is typical. The optimal ratio must be determined experimentally to achieve desired retention and resolution. | [4][6] |
| Column Temperature | 40°C - 60°C | Higher temperatures can improve peak efficiency, reduce viscosity, and decrease peak broadening. | [3][4][6] |
| Flow Rate | 1.0 - 2.0 mL/min | A standard flow rate range for 4.6 mm ID columns. | [4][5][6] |
| Detection | UV at 210 - 215 nm | Azithromycin has a UV maximum in this range, providing good sensitivity. | [4][5][6] |
| Sample Solvent | Mobile Phase | Minimizes peak distortion (fronting, splitting) caused by solvent incompatibility. | [13][14] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example: Phosphate Buffer/Methanol)
-
Prepare Buffer: Dissolve potassium dihydrogen phosphate in HPLC-grade water to achieve the desired concentration (e.g., 4.55 g/L for ~0.03 M).[4]
-
Adjust pH: Carefully adjust the buffer to the target pH (e.g., 7.5) using a dilute sodium hydroxide or phosphoric acid solution while monitoring with a calibrated pH meter.[4]
-
Mix Solvents: In a clean solvent reservoir, combine the prepared buffer with HPLC-grade methanol in the desired ratio (e.g., 20:80 v/v for buffer:methanol).[4]
-
Filter and Degas: Filter the final mobile phase mixture through a 0.2 µm or 0.45 µm membrane filter to remove particulates.[14]
-
Degas: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the HPLC system.
Protocol 2: Sample Preparation
-
Weighing: Accurately weigh a suitable amount of the Azithromycin sample powder.
-
Dissolution: Transfer the powder to a volumetric flask. Add a small amount of the mobile phase (or a compatible solvent) and sonicate for 2-5 minutes to ensure complete dissolution.[6][14]
-
Dilution: Dilute to the final volume with the mobile phase to achieve the target concentration (e.g., 1.0 mg/mL).[4][5]
-
Filtration: Filter the final sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any insoluble material before injection. This protects the column from plugging.[3][6]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape in HPLC.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Analyte-Stationary Phase Interaction
This diagram illustrates the key chemical interaction responsible for the peak tailing of basic compounds like Azithromycin.
Caption: Chemical interactions at different pH values affecting peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. japsonline.com [japsonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Matrix Effects in the Bioanalysis of Azithromycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Azithromycin. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Azithromycin bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: Why is it crucial to evaluate matrix effects for Azithromycin quantification?
A2: The evaluation of matrix effects is a critical component of bioanalytical method validation as mandated by regulatory agencies like the FDA.[1][4] Neglecting to assess and mitigate these effects can lead to erroneous pharmacokinetic and bioequivalence data, potentially compromising the safety and efficacy evaluation of Azithromycin formulations.[5]
Q3: What are the common causes of matrix effects in Azithromycin LC-MS/MS analysis?
A3: The primary causes of matrix effects are endogenous components of the biological matrix that interfere with the ionization of Azithromycin and its internal standard in the mass spectrometer's ion source.[3][4] Phospholipids, salts, and metabolites are common culprits.[2][4] The choice of sample preparation technique and the ionization source can also influence the extent of matrix effects.[1][2]
Q4: What is a suitable internal standard (IS) to compensate for matrix effects in Azithromycin analysis?
A4: The use of a stable isotope-labeled (SIL) internal standard, such as Azithromycin-d5, is the most effective strategy to compensate for matrix effects.[2][6][7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction and reliable quantification.[2][4] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and retention time may be used, though it may not compensate for matrix effects as effectively.[1]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effect Variability | Evaluate matrix effects from different biological lots.[8] The variability of the internal standard-normalized matrix factor should be within acceptable limits (typically ≤15% CV). |
| Inadequate Sample Cleanup | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering components.[2][9] |
| Unsuitable Internal Standard | If not already using one, switch to a stable isotope-labeled internal standard (e.g., Azithromycin-d5).[7] Ensure the IS concentration is appropriate. |
| Chromatographic Co-elution | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Azithromycin from the interfering matrix components.[9] |
Issue 2: Low analyte signal and poor sensitivity (Ion Suppression).
| Possible Cause | Troubleshooting Step |
| High Concentration of Phospholipids | Implement a phospholipid removal strategy during sample preparation. This can include specific SPE cartridges or precipitation methods designed to remove phospholipids.[2] |
| Inefficient Ionization | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize Azithromycin ionization.[6] Consider comparing electrospray ionization (ESI) with atmospheric pressure chemical ionization (APCI), as ESI is generally more susceptible to ion suppression.[2] |
| Sample Overload | Reduce the injection volume or dilute the sample extract to minimize the amount of matrix components entering the MS source.[10][11] |
Issue 3: Inconsistent results between different batches of biological matrix.
| Possible Cause | Troubleshooting Step |
| Lot-to-Lot Matrix Variability | Assess the matrix effect using at least six different lots of the biological matrix during method validation to ensure the method is robust.[8] |
| Endogenous Interferents in Specific Lots | If a particular lot shows significant interference, it may need to be excluded. Investigate potential pre-analytical factors related to that specific lot (e.g., diet, medication of the donor). |
Quantitative Data Summary
The following tables summarize representative quantitative data from published studies on Azithromycin bioanalysis, highlighting key parameters related to matrix effects.
Table 1: Extraction Recovery of Azithromycin from Human Plasma
| Sample Preparation Method | Analyte Concentration | Mean Extraction Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | LQC | 82.2 ± 0.5 | [6] |
| MQC | 93.0 ± 4.5 | [6] | |
| HQC | 94.7 ± 6.7 | [6] | |
| Solid-Phase Extraction (SPE) | Low, Medium, High | 98.6 - 102 | [7] |
| Liquid-Liquid Extraction (TBME-hexane) | Not Specified | 81.2 | [12] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Matrix Effect Evaluation for Azithromycin in Human Plasma
| Internal Standard | Analyte Concentration | Matrix Effect (%) | IS Normalized Matrix Effect (%) | Reference |
| Azithromycin-d5 | Low | 100 | Within 100 ± 10 | [13] |
| Medium | 98.8 | Within 100 ± 10 | [13] | |
| High | 97.9 | Within 100 ± 10 | [13] | |
| Imipramine | Low, Medium, High | Minimal Interference Reported | Not Specified | [5] |
| Azithromycin-d3 | Not Specified | No Matrix Effect Reported | Not Specified | [14] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol is a common method for quantitatively assessing matrix effects.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Azithromycin and its internal standard (IS) are spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then Azithromycin and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Azithromycin and IS are spiked into the biological matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100. An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[4]
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100.
-
Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100.
-
-
Calculate the IS-Normalized Matrix Factor: This is calculated by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 (or 100%) indicates that the internal standard effectively compensates for the matrix effect.[4]
Visualizations
Caption: Troubleshooting workflow for matrix effects in Azithromycin bioanalysis.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 8. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 14. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Degradation of Azithromycin E under Stress Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azithromycin E. The information is designed to address specific issues that may be encountered during experimental stress testing.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied to this compound in forced degradation studies?
A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]
Q2: What are the major degradation products observed for this compound under different stress conditions?
A2: The primary degradation pathways for this compound lead to different products depending on the stressor. Under acidic and alkaline hydrolysis, the major degradation product is decladinosylazithromycin.[1] Oxidative stress typically results in the formation of azithromycin N-oxide.[1] Thermal and photolytic stress may also lead to the formation of various degradation products.
Q3: My HPLC chromatogram shows unexpected peaks after subjecting this compound to stress conditions. How can I identify these unknown peaks?
A3: Unexpected peaks in your chromatogram likely represent degradation products. To identify them, you can employ techniques like High-Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS).[2][3] This method helps in determining the molecular weights of the degradation products, providing crucial information for their structural elucidation. A plausible degradation pathway of Azithromycin has been established using HPLC/electrospray ionization-MS analysis of the products.[2][3]
Q4: I am not seeing any degradation of this compound under my stress conditions. What could be the reason?
A4: If you are not observing degradation, consider the following:
-
Inadequate Stress Conditions: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the stress test may not be sufficient to induce degradation.
-
High Stability of the Sample: Azithromycin in certain formulations, such as self-emulsifying drug delivery systems (SEDDS), might exhibit enhanced stability.[4]
-
Analytical Method Not Indicating Stability: Your current analytical method may not be able to separate the degradation products from the parent drug. A stability-indicating method needs to be developed and validated.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in RP-HPLC.
-
Problem: The chromatographic peaks for this compound and its degradation products are overlapping, making accurate quantification difficult.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Troubleshooting Step: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A systematic evaluation of different ratios can help improve separation.
-
Example: One validated method uses a mobile phase of 14 mM disodium hydrogen phosphate (pH 10.5), methanol, acetonitrile, and tetrahydrofuran (40.0 + 30.0 + 30.0 + 0.1, v/v/v/v).[1] Another successful separation was achieved with ammonium acetate solution (30 mmolL⁻¹, pH= 6.8) and acetonitrile (18:82, v/v).[4]
-
-
Inappropriate pH of the Mobile Phase:
-
Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. The pKa of Azithromycin should be considered to optimize ionization and retention. A mobile phase pH of 10.5 has been used successfully.[1]
-
-
Incorrect Column Selection:
-
Suboptimal Column Temperature:
-
Issue 2: Inconsistent degradation profiles in repeated stress testing experiments.
-
Problem: Reproducibility of the degradation percentage is low across different experimental runs.
-
Possible Causes & Solutions:
-
Variable Stress Conditions:
-
Troubleshooting Step: Ensure precise control over stress conditions. For thermal stress, use a calibrated oven or water bath.[4] For photolytic stress, maintain a consistent distance from the light source and control the light intensity. For chemical degradation, ensure accurate preparation of stressor solutions.
-
-
Sample Preparation Inconsistency:
-
Troubleshooting Step: Standardize your sample preparation protocol. This includes consistent weighing, dissolving, and dilution steps.
-
-
Instability of Degradation Products:
-
Troubleshooting Step: Some degradation products might be unstable and further degrade over time. Analyze the samples as soon as possible after the stress period. If immediate analysis is not possible, store the samples at a low temperature (e.g., 4 °C) and protect them from light.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl or 27 N H₂SO₄).[5]
-
Reflux the mixture at a specific temperature (e.g., 40-70°C) for a defined period.[5][6]
-
After the specified time, cool the solution and neutralize it with a suitable base (e.g., 0.1 M NaOH).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH).
-
Reflux the mixture at a specific temperature for a defined period.
-
After the specified time, cool the solution and neutralize it with a suitable acid (e.g., 0.1 M HCl).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the this compound powder or solution in a calibrated oven or water bath at a high temperature (e.g., 80°C) for a specified time (e.g., 2 hours).[4]
-
After the stress period, cool the sample and dissolve/dilute it to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a UV light source (e.g., 254 nm) for a defined period.
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
-
Dilute the final solution to a suitable concentration for analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides an example of a validated RP-HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Column: Xterra RP C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 14 mM disodium hydrogen phosphate (pH 10.5, adjusted with 1 M NaOH) - methanol - acetonitrile - tetrahydrofuran (40:30:30:0.1, v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.[1]
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (stressed and unstressed).
-
Record the chromatograms and calculate the percentage of degradation.
-
Data Presentation
Table 1: Summary of Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 70°C | Varies | Decladinosylazithromycin | [1][6] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | 70°C | Varies | Decladinosylazithromycin | [1][6] |
| Oxidation | 3% H₂O₂ | 4 min - 24 h | Room Temp | Varies | Azithromycin N-oxide | [1][4] |
| Thermal | Heat | 2 h | 80°C | Varies | Not specified | [4] |
| Photolytic | UV Light | 24 h | Room Temp | Varies | Not specified | [4] |
Table 2: Kinetic Data for this compound Degradation
| Stress Condition | Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) | Reference |
| Acidic (70°C) | 2.4460 | 0.283 | [6] |
| Oxidative (Room Temp) | 0.8941 | 0.775 | [6] |
| Reductive | 0.0676 | 10.25 | [6] |
Visualizations
Caption: Proposed degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. japsonline.com [japsonline.com]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
Optimizing mobile phase for Azithromycin E separation
Technical Support Center: Azithromycin E Separation
Welcome to the technical support center for optimizing the separation of Azithromycin and its related substance, this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating Azithromycin and its impurities like this compound?
A common starting point for the separation of Azithromycin and its related substances is a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column.[1][2] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][2] Due to the basic nature of Azithromycin, the pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[3][4] A slightly alkaline pH is often preferred to suppress the interaction of the basic analyte with residual silanols on the silica-based stationary phase, which helps to reduce peak tailing.[2][3][4]
The selection between acetonitrile and methanol can also impact selectivity. Acetonitrile is often favored for its low viscosity and UV transparency at low wavelengths (around 210 nm), which is where Azithromycin is typically detected.[3][4]
Below are examples of mobile phases that have been successfully used for the analysis of Azithromycin and its related compounds.
Table 1: Example Mobile Phase Compositions for Azithromycin Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Ratio (A:B, v/v) | pH | Column Type | Reference |
| 0.03 M Potassium Dihydrogen Phosphate | Methanol | 20:80 | 7.5 | C18 | [1] |
| 0.05 M Dibasic Potassium Phosphate | Acetonitrile | 45:55 | 8.2 | XBridge Shield RP18 | [5] |
| 10 mM Monobasic Potassium Phosphate Anhydrous | Acetonitrile | 35:65 | 7.5 | C18 | [6] |
| Water with 0.1 M Tetrabutyl Ammonium Hydroxide & 0.1 M KH2PO4 | Acetonitrile | 60:40 (approx.) | 6.5 | XTerra RP18 | [7] |
| 0.01 M Dibasic Sodium Phosphate | Acetonitrile:Methanol (75:25) | Gradient | Not specified | C18 |
Q2: Why is my Azithromycin peak tailing, and how can I improve its shape?
Peak tailing is a common issue when analyzing basic compounds like Azithromycin on silica-based reversed-phase columns.[1] This asymmetry is often caused by secondary interactions between the positively charged (protonated) amine groups on the Azithromycin molecule and negatively charged, ionized residual silanols (Si-O⁻) on the surface of the column's stationary phase.[8]
To improve peak shape, you can:
-
Increase the Mobile Phase pH: Adjusting the mobile phase to a pH of 7.0 or higher helps to keep the silanol groups in their neutral state (Si-OH), minimizing these secondary interactions.[2][4] Many methods use phosphate buffers with a pH between 7.5 and 8.2.[1][5][9] Some USP methods even suggest a pH as high as 11.0, though this requires a pH-stable column.[1][4]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have a lower concentration of accessible residual silanols, which significantly reduces peak tailing for basic analytes.[3]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak symmetry and efficiency by decreasing mobile phase viscosity and facilitating faster mass transfer.[1][2][3]
-
Add an Ion-Pairing Agent: Reagents like tetrabutyl ammonium hydroxide can be added to the mobile phase. These agents interact with the silanol groups, effectively shielding them from the analyte and improving peak shape.[7]
Q3: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?
The choice between acetonitrile and methanol as the organic modifier in the mobile phase can influence selectivity, resolution, and column backpressure.
-
Selectivity: Acetonitrile and methanol have different solvent properties, which can lead to changes in the elution order and relative spacing of peaks (selectivity). If you are having trouble resolving Azithromycin from impurity E, switching the organic solvent or using a mixture of both can be an effective strategy.
-
Elution Strength: Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, meaning that analytes will typically elute faster.
-
Backpressure: Acetonitrile has a lower viscosity than methanol. Using acetonitrile will result in lower system backpressure, which can be advantageous for high-throughput analyses or when using columns with small particle sizes.[10]
-
UV Cutoff: Azithromycin is often detected at a low UV wavelength, such as 210 nm.[1][2] Acetonitrile has a lower UV cutoff than methanol, which can result in a more stable baseline and better sensitivity at these low wavelengths.[3]
Troubleshooting Guides
Issue 1: Poor Resolution Between Azithromycin and this compound
If you are experiencing inadequate separation between the main Azithromycin peak and the this compound impurity peak (Resolution < 1.5), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: High System Backpressure
Elevated backpressure can indicate a blockage in the HPLC system. Before assuming the column is the issue, it's important to systematically identify the source of the restriction.
Caption: Logical steps for diagnosing high backpressure.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Suitability
This protocol describes the preparation of a common mobile phase and the system suitability criteria for the analysis of Azithromycin and its related substances.
1. Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Dibasic potassium phosphate (K₂HPO₄), HPLC grade
-
Phosphoric acid or Potassium hydroxide for pH adjustment
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or equivalent
-
0.45 µm membrane filters
2. Buffer Preparation (0.05 M Phosphate Buffer, pH 8.2):
-
Weigh approximately 8.7 g of dibasic potassium phosphate and dissolve it in 1 L of HPLC-grade water.[9]
-
Stir the solution until all the salt is dissolved.
-
Adjust the pH of the buffer to 8.2 ± 0.05 using a 20% phosphoric acid solution.[5][9]
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.
3. Mobile Phase Preparation (Acetonitrile:Buffer 55:45 v/v):
-
Carefully measure 550 mL of HPLC-grade acetonitrile into a suitable clean, dry container.
-
Add 450 mL of the prepared 0.05 M phosphate buffer (pH 8.2).
-
Mix the solution thoroughly and degas for at least 15 minutes using sonication or vacuum degassing.[5]
4. Chromatographic Conditions:
-
Column: XBridge Shield RP18 (4.6 x 250 mm, 5 µm) or equivalent C18 column[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
5. System Suitability: Before running samples, perform replicate injections (n=5 or 6) of a standard solution and verify the following parameters:
-
Tailing Factor (Asymmetry): The tailing factor for the Azithromycin peak should not be more than 1.5.[1]
-
Resolution: The resolution between Azithromycin and any adjacent impurity peak (e.g., this compound) must be at least 1.5.[1]
-
Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections should not be greater than 1.5%.[1]
Table 2: Summary of System Suitability Parameters
| Parameter | Acceptance Criterion | Common Cause of Failure |
| Peak Tailing Factor | ≤ 1.5 | Secondary silanol interactions, column degradation |
| Resolution (Rs) | ≥ 1.5 | Sub-optimal mobile phase composition/pH |
| % RSD (Peak Area) | ≤ 1.5% | Pump or injector malfunction, poor sample prep |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Azithromycin [drugfuture.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low recovery of Azithromycin E in sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Azithromycin during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during Azithromycin sample preparation in a question-and-answer format.
Question: Why is my Azithromycin recovery low when using Solid-Phase Extraction (SPE)?
Answer:
Low recovery of Azithromycin during Solid-Phase Extraction (SPE) can be attributed to several factors throughout the extraction process. Here are the key areas to investigate:
-
Suboptimal pH: The pH of the sample and the wash/elution solvents is critical. Azithromycin is a basic macrolide antibiotic, and its retention on the SPE sorbent and subsequent elution are pH-dependent. Acidification of the sample prior to SPE has been shown to enhance the recovery of some antibiotics.[1] For washing, a study found that the highest recovery of azithromycin was achieved using 10% methanol in water at pH 4.[2]
-
Inappropriate SPE Cartridge: The choice of SPE sorbent is crucial. For Azithromycin, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly and successfully used for extraction from various matrices, including wastewater and plasma.[2][3]
-
Inefficient Elution: The composition of the elution solvent may not be optimal for desorbing Azithromycin from the SPE cartridge. The addition of ammonium hydroxide to the eluting solvent has been demonstrated to improve recovery rates.[2] Methanol is also cited as a suitable solvent for desorbing compounds from the SPE cartridge.[1]
-
High Flow Rate: A flow rate that is too high during sample loading, washing, or elution can lead to insufficient interaction between the analyte and the sorbent, resulting in poor retention and recovery. It is recommended to maintain a flow rate of ≤10 mL/min during SPE.[1]
Question: Could the degradation of Azithromycin during sample preparation be the cause of low recovery?
Answer:
Yes, the stability of Azithromycin is a significant factor that can lead to low recovery if not properly managed. Key factors that can cause degradation include:
-
pH Instability: Azithromycin can degrade in acidic and alkaline solutions.[4][5] One study noted that degradation products were observed in acidic environments.[6]
-
Oxidative Stress: Azithromycin is susceptible to oxidative degradation.[6] Care should be taken to avoid exposure to oxidizing agents during sample preparation.
-
Photodegradation: Exposure to ultraviolet light, germicidal light, and even solar luminosity can cause degradation of Azithromycin.[4][5] It is advisable to protect samples from light, for instance, by using amber glass vials.[7]
-
Temperature: While Azithromycin is generally stable at room temperature for short periods and at refrigerated or frozen temperatures for longer durations, elevated temperatures can lead to degradation.[4][5][8][9]
Question: How can I optimize my LC-MS/MS method to improve the detection and recovery of Azithromycin?
Answer:
Optimizing your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for achieving high sensitivity and accurate quantification of Azithromycin. Consider the following:
-
Column Chemistry: The choice of the analytical column is important. While traditional C18 columns are used, hydrophilic interaction liquid chromatography (HILIC) using an ACQUITY UPLC BEH Amide Column has been shown to provide narrower, more symmetrical peak shapes and a strong MS signal for Azithromycin. Another study found a PHENOMENEX Luna Omega Polar C18 column to provide high resolution and low retention times.[7]
-
Mobile Phase Composition: The mobile phase should be MS-compatible. A common mobile phase consists of acetonitrile and an ammonium acetate buffer.[8] Using a mobile phase with a high organic content, as is typical in HILIC methods, can promote better sensitivity in MS applications. The use of 0.1% formic acid in both the aqueous and organic phases has also been reported to prevent peak tailing and fronting.[7]
-
MS/MS Parameters: Optimization of MS parameters such as collision and cone energy can enhance the peak areas of the target analytes.[1] For Azithromycin, detection is typically performed using positive ion electrospray ionization with multiple reaction monitoring (MRM).
Frequently Asked Questions (FAQs)
Q1: What are the typical recovery rates for Azithromycin in sample preparation?
A1: Recovery rates can vary depending on the sample matrix and the method used. Here are some reported values:
| Sample Matrix | Extraction Method | Concentration | Mean Recovery (%) | Reference |
| Human Plasma | Solid-Phase Extraction | 30 ng/ml | 85.3 ± 5.5 | [3] |
| Human Plasma | Solid-Phase Extraction | 100 ng/ml | 80.1 ± 6.8 | [3] |
| Human Plasma | Solid-Phase Extraction | 200 ng/ml | 82.9 ± 2.5 | [3] |
| Wastewater | Solid-Phase Extraction | Not Specified | 96.2 - 101.4 | [2] |
| Spiked Samples | Not Specified | Not Specified | 100.7 | [6][10] |
| Dog Plasma | Not Specified | 50 ng/ml | 85.15 | [11] |
| Dog Plasma | Not Specified | 1000 ng/ml | 84.91 | [11] |
| Dog Plasma | Not Specified | 4000 ng/ml | 95.40 | [11] |
| Human Plasma | Not Specified | Not Specified | 98.6 - 102 | [12] |
Q2: What are the recommended storage conditions for Azithromycin samples to prevent degradation?
A2: To ensure the stability of Azithromycin in your samples, the following storage conditions are recommended:
-
Short-term Storage: Azithromycin in plasma is stable for at least 6 hours at room temperature.[3]
-
Long-term Storage: For long-term storage, samples should be kept at -70°C or -80°C, where Azithromycin has been shown to be stable for at least 36 days and 6 months, respectively.[3][8]
-
Freeze-Thaw Cycles: Azithromycin is stable for at least three freeze-thaw cycles.[8]
-
Post-preparation Stability: Spiked samples after preparation have been found to be stable for more than 24 hours.[3]
-
Light Protection: Store solutions in amber glass at 4°C to prevent photodegradation.[7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Azithromycin from Wastewater
This protocol is based on methodologies described for the extraction of Azithromycin from complex aqueous matrices.[2]
-
Sample Preparation:
-
Filter the wastewater sample to remove any suspended impurities.
-
-
SPE Cartridge Conditioning:
-
Use an Oasis HLB solid-phase extraction cartridge.
-
Condition the cartridge by passing methanol through it, followed by distilled water.
-
-
Sample Loading:
-
Load 1 ml of the prepared wastewater sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a solution of 10% methanol in water (pH 4) to remove interferences.
-
-
Elution:
-
Elute the retained Azithromycin from the cartridge. To improve recovery, use an eluting solvent amended with ammonium hydroxide.
-
-
Analysis:
-
The collected eluate can then be analyzed, typically by LC-MS/MS.
-
Protocol 2: LC-MS/MS Analysis of Azithromycin
This protocol provides a general workflow for the analysis of Azithromycin using LC-MS/MS.[7]
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH Amide Column or PHENOMENEX Luna Omega Polar C18.
-
Mobile Phase: A gradient of A: 0.1% Formic Acid in water and B: 0.1% Formic Acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: 749->591 and 749->158.
-
Visualizations
Caption: Experimental workflow for Azithromycin analysis.
Caption: Troubleshooting low Azithromycin recovery.
References
- 1. Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imsear.searo.who.int [imsear.searo.who.int]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Minimizing the formation of Azithromycin Impurity E during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Azithromycin Impurity E during synthesis.
Troubleshooting Guide: Minimizing Azithromycin Impurity E
Azithromycin Impurity E, identified as 3'-(N,N-Didemethyl)azithromycin, is a process-related impurity that can arise during the synthesis of Azithromycin.[1][2] Its formation is primarily linked to the incomplete N-methylation of the secondary amine on the desosamine sugar of the Azithromycin precursor. The following guide provides potential causes and corrective actions to minimize its formation.
| Observation | Potential Cause | Recommended Corrective Actions |
| High levels of Impurity E detected in the final product. | Incomplete N-methylation during the Eschweiler-Clarke reaction. | 1. Optimize Reagent Stoichiometry: Ensure an adequate excess of both formaldehyde and formic acid is used. A molar ratio of Azithromycin precursor to formaldehyde to formic acid of approximately 1:2.5:2.5 or higher is often recommended.[3][4] 2. Control Reaction Temperature: Maintain the reaction temperature within the optimal range, typically between 60-70°C. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and degradation.[5] 3. Ensure Sufficient Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete methylation. Typical reaction times range from 4 to 24 hours. Monitor the reaction progress by TLC or HPLC to determine the point of completion.[1][4] 4. Optimize pH: While the Eschweiler-Clarke reaction is typically acidic due to the presence of formic acid, significant deviations in pH can affect the reaction rate and selectivity. The stability of azithromycin is also pH-dependent, with degradation occurring in strongly acidic or basic conditions.[2][6][7] |
| Presence of both Impurity E and Impurity I (3'-N-demethylazithromycin). | Stepwise demethylation or incomplete methylation. | This indicates a more significant issue with the methylation step. In addition to the corrective actions above, consider the following: 1. Purity of Starting Material: Ensure the precursor, 9-deoxo-9a-aza-9a-homoerythromycin A, is of high purity and free from interfering substances.[8] 2. Solvent Quality: Use a high-purity, dry solvent (e.g., chloroform or isopropyl acetate) to avoid side reactions that may consume the methylating agents.[1][3] |
| Inconsistent levels of Impurity E between batches. | Poor process control and variability in reaction conditions. | 1. Standardize Procedures: Implement and strictly follow a detailed Standard Operating Procedure (SOP) for the synthesis. 2. Calibrate Equipment: Ensure all equipment, including temperature probes and addition funnels, are properly calibrated. 3. Homogeneity of Reaction Mixture: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Azithromycin Impurity E?
A1: Azithromycin Impurity E is 3'-(N,N-Didemethyl)azithromycin. Its molecular formula is C36H68N2O12, and it has a molecular weight of approximately 720.93 g/mol .[2][9]
Q2: What is the primary synthetic step where Impurity E is formed?
A2: Impurity E is primarily formed during the reductive N-methylation of the secondary amine on the desosamine sugar of 9-deoxo-9a-aza-9a-homoerythromycin A. This step is commonly carried out using the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[1][3][4] Incomplete methylation at this stage leads to the formation of Impurity E.
Q3: Can Impurity E be formed through degradation of Azithromycin?
A3: While the primary route of formation is during synthesis, forced degradation studies have shown that Azithromycin can degrade under stress conditions such as acidic and alkaline hydrolysis.[10][11] While specific degradation pathways leading directly to Impurity E are not extensively detailed, it is plausible that demethylation could occur under certain harsh conditions.
Q4: How can I monitor the formation of Impurity E during the synthesis?
A4: The formation of Impurity E can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][12] A validated HPLC method is the most accurate way to quantify the levels of Impurity E and other related substances in the reaction mixture and final product.
Q5: Are there any analytical standards available for Azithromycin Impurity E?
A5: Yes, reference standards for Azithromycin Impurity E are commercially available from various suppliers and are essential for the accurate identification and quantification of this impurity in your samples.[8]
Experimental Protocols
Protocol 1: Synthesis of Azithromycin via Reductive N-Methylation (Eschweiler-Clarke Reaction)
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
9-deoxo-9a-aza-9a-homoerythromycin A
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Chloroform (or Isopropyl Acetate)
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., acetone, ethanol, water)
Procedure:
-
Dissolve 9-deoxo-9a-aza-9a-homoerythromycin A (1 equivalent) in chloroform.
-
To the stirred solution, add formaldehyde (at least 2.5 equivalents) followed by the slow addition of formic acid (at least 2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 4-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Azithromycin.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield pure Azithromycin.[4][13]
Protocol 2: HPLC Analysis of Azithromycin and Impurity E
This method provides a general framework for the separation and quantification of Azithromycin and its impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Phosphate buffer (pH adjusted to 8.2 with KOH) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient elution can be optimized. A common starting point is a mixture of Mobile Phase A and B (e.g., 40:60 v/v).[14] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection | UV at 210 nm[12] |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase or acetonitrile/water) to a known concentration. |
Visualizations
Caption: Azithromycin synthesis pathway and formation of key impurities.
Caption: Troubleshooting workflow for minimizing Impurity E.
References
- 1. WO2003102009A1 - Process for preparing high purity azithromycin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN108727445B - Synthesis method of azithromycin impurity F - Google Patents [patents.google.com]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pH‐Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products | Semantic Scholar [semanticscholar.org]
- 10. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 14. WO2004087729A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]
Technical Support Center: Stability-Indicating Assays for Azithromycin E
Welcome to the Technical Support Center for stability-indicating assays of Azithromycin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stability-indicating HPLC method for this compound?
A1: Developing a robust stability-indicating HPLC method for this compound, a related substance of azithromycin, presents several challenges. As a macrolide, azithromycin and its derivatives are basic compounds that can interact strongly with the silica backbone of HPLC columns, leading to poor peak shape (tailing) and low separation efficiency.[1][2] Furthermore, these compounds lack a strong chromophore, necessitating UV detection at low wavelengths (around 210-215 nm), which can lead to baseline noise and interference from common solvents and additives.[1][3] The stability of azithromycin and its related compounds is also highly pH-dependent, with significant degradation occurring in acidic conditions.[4][5] Therefore, careful control of mobile phase pH is critical to prevent on-column degradation and ensure accurate quantification.
Q2: How can I improve the peak shape of this compound in my chromatogram?
A2: To improve peak asymmetry for basic compounds like this compound, several strategies can be employed. Using a high-purity, end-capped C18 column can minimize interactions with residual silanol groups.[2][3] Operating the mobile phase at a moderately alkaline pH (e.g., pH 7.0-8.0) can suppress the ionization of the basic functional groups, reducing peak tailing.[1][3] Additionally, increasing the column temperature (e.g., to 40-60°C) can improve mass transfer kinetics and lead to sharper peaks.[1][6] The use of a mobile phase additive, such as tetrabutyl ammonium hydroxide, can also help to mask active sites on the stationary phase and improve peak shape.[7]
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: While specific degradation pathways for this compound are not extensively detailed in the public domain, the degradation of the parent compound, azithromycin, provides significant insights. Under acidic conditions, the primary degradation pathway involves the hydrolysis of the glycosidic bond, leading to the loss of the desosamine sugar.[5][8] For azithromycin, this results in the formation of desosaminylazithromycin. Given the structure of this compound, similar acid-catalyzed hydrolysis is expected. In alkaline conditions, degradation is generally slower.[2] Oxidative degradation can lead to the formation of N-oxides.[9] Photodegradation may involve cleavage of the amino sugars and further degradation of the lactone ring.[2]
Q4: My this compound peak is not well-resolved from other impurities. What can I do?
A4: Achieving adequate resolution between this compound and other related substances or degradation products is crucial for a stability-indicating method. To improve resolution, you can optimize the mobile phase composition. Varying the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration can significantly impact selectivity.[1][6] Adjusting the pH of the mobile phase can alter the ionization state of the analytes and thus their retention and separation.[4] A shallower gradient or isocratic elution with a lower organic content may also improve the separation of closely eluting peaks.[1] Finally, evaluating different stationary phases (e.g., C8 vs. C18, or a phenyl-hexyl column) can provide different selectivities.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) for this compound | - Interaction with residual silanols on the column packing. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 or a polymer-based column. - Increase the mobile phase pH to 7.0-8.0 to suppress the ionization of the basic analyte.[3] - Increase the column temperature to 45-60°C.[6] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or pH. - Unstable column temperature. - System suitability issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature.[6] - Perform system suitability tests before each run to ensure the system is equilibrated and performing as expected. |
| Low UV Sensitivity / High Baseline Noise | - Lack of a strong chromophore in this compound. - Low-quality solvents or additives. | - Use a low UV wavelength (210-215 nm) for detection.[1] - Use high-purity HPLC-grade solvents and fresh, high-quality mobile phase additives. - Ensure proper degassing of the mobile phase. |
| On-column Degradation of this compound | - Acidic mobile phase pH. | - Maintain the mobile phase pH in the neutral to slightly alkaline range (pH 6.5-8.0).[10] Azithromycin stability significantly decreases in acidic conditions.[5] |
| Co-elution with Degradation Products | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (organic modifier, buffer strength, pH).[1] - Try a different stationary phase with a different selectivity. - Adjust the gradient slope or switch to an isocratic elution. |
Data Presentation: Forced Degradation of Azithromycin
The following table summarizes typical degradation of azithromycin under various stress conditions. This data can serve as a reference for designing forced degradation studies for this compound.
| Stress Condition | Conditions | Observation | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 10 min | Significant degradation | Desosaminylazithromycin | [5][8] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 10 min | Less degradation compared to acid | Not specified in detail | [2] |
| Oxidative Degradation | 3% H₂O₂, 60°C, 10 hours | Significant degradation | Azithromycin N-oxide | [9] |
| Thermal Degradation | 105°C, 24 hours | Some degradation | Not specified in detail | |
| Photodegradation | UV light exposure | Degradation observed | Cleavage of amino sugars, lactone ring opening | [2] |
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method for Azithromycin and Related Substances
This protocol is a generalized procedure based on common practices for the analysis of azithromycin and its impurities.[1][3][6]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of a buffer solution and an organic solvent. For example, 0.1 M Potassium Phosphate buffer (pH 6.5) and Acetonitrile in a ratio of 15:85 (v/v).[10]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 45°C.[6]
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 20 µL.[6]
2. Preparation of Solutions:
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve a 0.1 M concentration. Adjust the pH to 6.5 with a suitable base (e.g., 10% potassium hydroxide solution). Filter through a 0.45 µm membrane filter.[10]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
-
Acid Degradation: Treat the sample solution with 0.1 M HCl at 60°C for a specified period. Neutralize the solution before injection.
-
Base Degradation: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for a specified period.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Postulated degradation pathways for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pjps.pk [pjps.pk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Resolving analytical variability in Azithromycin E quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve analytical variability in Azithromycin E quantification.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Question: My this compound peak is tailing, fronting, or is broader than expected. What are the potential causes and how can I fix it?
Answer: Poor peak shape in HPLC or LC-MS/MS analysis of this compound can be caused by several factors. Here’s a breakdown of potential causes and solutions:
-
Column Contamination: Over time, contaminants from samples or solvents can accumulate on the column, leading to distorted peaks.[1]
-
Solution: Regularly clean your column according to the manufacturer's instructions. Use high-purity solvents and ensure proper sample preparation to minimize contamination. If the problem persists, consider replacing the column.[1]
-
-
Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can lead to poor injection and peak distortion.[1]
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase. If a different solvent is necessary, ensure it has a similar or weaker elution strength.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial for analyzing basic compounds like Azithromycin. An incorrect pH can lead to interactions with the stationary phase, causing peak tailing.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[1]
-
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid extra-column volume.
-
Issue 2: Low or Inconsistent Analyte Recovery
Question: I am experiencing low or highly variable recovery of this compound from my biological samples. What could be the reason and how can I improve it?
Answer: Low or inconsistent recovery is a common challenge in bioanalysis and can significantly impact the accuracy of your results. Here are the primary factors to consider:
-
Inefficient Extraction Method: The choice of extraction method (Liquid-Liquid Extraction vs. Solid-Phase Extraction) and the optimization of its parameters are critical for achieving high and reproducible recovery.
-
Solution:
-
Liquid-Liquid Extraction (LLE): Optimize the choice of organic solvent, the pH of the aqueous phase, and the extraction time. For Azithromycin, a basic pH is typically used to ensure it is in its neutral form for efficient extraction into an organic solvent.[3]
-
Solid-Phase Extraction (SPE): The choice of sorbent, conditioning, washing, and elution solvents are key. For Azithromycin, a polymeric reversed-phase sorbent is often effective. The pH of the sample and wash solutions, as well as the composition of the elution solvent, should be carefully optimized.
-
-
-
pH of the Sample: The pH of the sample during extraction is crucial. Azithromycin is a basic compound, and its charge state is pH-dependent.
-
Solution: Adjust the pH of your sample to be at least 2 units above the pKa of Azithromycin to ensure it is in its non-ionized form for efficient extraction with organic solvents or retention on non-polar SPE sorbents.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4]
-
Solution:
-
Use a more selective sample preparation method like SPE to remove interfering matrix components.
-
Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
-
Dilute the sample to reduce the concentration of interfering components.
-
-
Issue 3: High Variability Between Injections
Question: I am observing significant variability in peak area or retention time between replicate injections. What are the likely causes?
Answer: High variability between injections can compromise the precision of your assay. Here are common causes and their solutions:
-
Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or sample carryover, can lead to variability.
-
Solution: Ensure the autosampler is properly maintained and calibrated. Use a strong needle wash solution to prevent carryover between injections. A wash solution containing a high percentage of organic solvent is often effective.
-
-
Mobile Phase Instability: Changes in the mobile phase composition or pH over time can cause shifts in retention time and affect peak area.
-
Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Degas the mobile phase to prevent bubble formation in the pump.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time variability.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.
-
-
Sample Degradation: Azithromycin can be unstable under certain conditions. Degradation in the autosampler vials can lead to decreasing peak areas over time.
-
Solution: Keep the autosampler tray cooled if possible. Prepare samples fresh and analyze them in a timely manner. Investigate the stability of Azithromycin in your sample solvent and storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is better for this compound quantification: HPLC-UV or LC-MS/MS?
A1: The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of your study.
-
HPLC-UV is a robust and widely available technique. However, Azithromycin lacks a strong chromophore, leading to relatively low UV absorbance and thus lower sensitivity.[5] It is suitable for the analysis of bulk drug and pharmaceutical formulations where the concentration is high.
-
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma and tissue.[4] The high selectivity of MS/MS detection minimizes interference from matrix components.
Q2: What is the optimal pH for the mobile phase in reversed-phase HPLC of this compound?
A2: For reversed-phase HPLC, a mobile phase with a pH around 7.5 to 8.0 is often optimal for achieving good peak shape for the basic compound Azithromycin.[2] However, it is critical to use a column that is stable at this pH range, as traditional silica-based columns can degrade at pH values above 7. Using a hybrid or polymer-based C18 column can be a good alternative.
Q3: How can I minimize matrix effects in the LC-MS/MS analysis of this compound in plasma?
A3: Minimizing matrix effects is crucial for accurate bioanalysis. Here are some effective strategies:
-
Efficient Sample Preparation: Use a selective sample preparation technique like Solid-Phase Extraction (SPE) to remove a significant portion of the interfering matrix components.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Deuterated Azithromycin) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components. A longer column or a slower gradient can improve resolution.
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of matrix components that cause ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Adsorption of the analyte onto a solid sorbent, followed by washing and elution. |
| Selectivity | Lower, co-extraction of other matrix components is common. | Higher, allows for more specific removal of interferences.[6] |
| Recovery | Can be variable and dependent on solvent choice and pH. | Generally higher and more reproducible with proper method development.[7] |
| Automation | More difficult to automate. | Easily automated for high-throughput analysis. |
| Solvent Consumption | Generally higher. | Lower.[6] |
| Cost | Lower cost of consumables (solvents). | Higher cost of SPE cartridges. |
Table 2: Typical Method Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 5 µm, 4.6 x 250 mm[8] | C18, 1.7-5 µm, 2.1 mm ID |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH ~7.5)[2] | Acetonitrile/Methanol/Ammonium Acetate or Formate Buffer |
| Detection | UV at ~210 nm[8] | ESI+ MRM |
| Linear Range | ~1 - 100 µg/mL | ~0.5 - 2000 ng/mL[9] |
| LLOQ | ~0.3 µg/mL | ~0.5 ng/mL[9] |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Quantification in Plasma
This workflow outlines the major steps involved in the analysis of this compound from plasma samples using LC-MS/MS.
Troubleshooting Logic for Low Analyte Recovery
This diagram illustrates a logical approach to troubleshooting low recovery of this compound during sample preparation.
References
- 1. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products | MDPI [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azithromycin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Azithromycin in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of Azithromycin in an aqueous solution?
A1: The maximum stability for Azithromycin in an aqueous solution is observed at an approximate pH of 6.3.[1] The stability is highly pH-dependent, and deviation from this optimal range can lead to significant degradation.[1][2]
Q2: How does pH affect the degradation pathway of Azithromycin?
A2: The degradation pathway of Azithromycin is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 6.0): Under acidic conditions, the primary degradation route is the acid-catalyzed hydrolysis of the glycosidic bond, which cleaves the cladinose sugar from the macrolide ring.[3][4][5] This results in the formation of the microbiologically inactive metabolite, desosaminylazithromycin.[2][6]
-
Near-Neutral Conditions (pH 6.0 - 7.2): In this range, degradation pathways involving the opening of the 15-membered macrocyclic lactone ring become more prominent.[2] While the hydrolytic loss of the cladinose sugar still occurs at pH 6.0, its prevalence decreases as the pH approaches 7.2.[2]
Q3: Is Azithromycin stable in alkaline conditions?
A3: Azithromycin is susceptible to degradation under alkaline conditions, primarily through the hydrolysis (saponification) of the lactone bond.[5][7] Forced degradation studies show significant degradation when exposed to basic solutions like sodium hydroxide.[8][9][10][11]
Q4: How significant is the change in stability as the pH increases in the acidic range?
A4: The stability of Azithromycin improves dramatically with an increase in pH through the acidic range. Studies have shown that for each unit increase in pH (from pH 1.0 to 4.1), the stability improves tenfold.[3][4][12] For instance, at 37°C and pH 2, the time for 10% degradation (T1/10) was found to be approximately 20.1 minutes.[3][4][12]
Q5: What are the primary degradation products of Azithromycin?
A5: The main degradation products depend on the stress conditions:
-
Acidic Hydrolysis: The major degradation product is decladinosylazithromycine (also known as desosaminylazithromycin).[2][5]
-
Alkaline Hydrolysis: The primary degradation product is also decladinosylazithromycine.[5]
-
Oxidative Degradation: Azithromycin N-oxide is a common product under oxidative stress.[5]
-
Near-Neutral pH: Two additional degradation products associated with the opening of the macrocyclic lactone ring have been identified.[2]
Troubleshooting Guide
Issue 1: Rapid loss of Azithromycin potency in my buffered solution.
-
Probable Cause: The pH of your buffer is likely outside the optimal stability range of ~6.3. Acidic buffers (pH < 6) will cause rapid hydrolytic cleavage of the cladinose sugar, while alkaline buffers (pH > 7.5) can cause lactone ring opening.
-
Solution:
-
Verify the pH of your solution immediately after preparation and before use.
-
Adjust the buffer to be as close to pH 6.3 as your experimental conditions allow. Phosphate buffers are commonly used for stability studies in this range.[1]
-
Consider the effect of temperature. Degradation is accelerated at higher temperatures.[1][11] If possible, conduct experiments at controlled, lower temperatures.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during analysis.
-
Probable Cause: These are likely degradation products. The retention time of these peaks can give clues to their identity.
-
Solution:
-
Characterize Degradants: If you observe a major peak eluting earlier than Azithromycin, it could be desosaminylazithromycin, especially if your solution is acidic.
-
Perform Forced Degradation: To confirm, run a forced degradation study. Prepare samples in acidic (e.g., 0.025 M HCl), basic (e.g., 0.05 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[8][11] This will help you identify the retention times of specific degradation products.
-
Use a Validated Stability-Indicating Method: Ensure your HPLC method can resolve Azithromycin from all potential degradation products.[5][8] The method should be validated for specificity.
-
Issue 3: My Azithromycin solution shows precipitation or cloudiness.
-
Probable Cause: Azithromycin has limited aqueous solubility which can be pH-dependent. Its lipophilic nature (log P = 4) means it is more soluble in organic solvents.[8]
-
Solution:
-
Check Concentration: Ensure the concentration of Azithromycin does not exceed its solubility limit in your chosen buffer and temperature.
-
Use a Co-solvent: If compatible with your experiment, consider using a small percentage of an organic co-solvent like acetonitrile or methanol to improve solubility.
-
pH Adjustment: The charge of the Azithromycin molecule is dependent on pH.[1] Adjusting the pH might alter its solubility. Prepare solutions at the target pH and concentration and check for clarity over time.
-
Quantitative Data on Azithromycin Stability
Table 1: pH-Dependent Stability of Azithromycin
| pH | Temperature (°C) | Time for 10% Degradation (T₁₀) | Primary Degradation Pathway | Reference |
|---|---|---|---|---|
| 2.0 | 37 | 20.1 minutes | Acid-catalyzed hydrolysis of cladinose | [3][4][12] |
| 1.0 - 4.1 | 30 | Stability improves tenfold per unit ↑ in pH | Acid-catalyzed hydrolysis of cladinose | [3][4][12] |
| 6.3 | 70-100 | Maximum stability observed | Minimal degradation | [1] |
| 6.0 - 7.2 | Not Specified | pH-dependent | Lactone ring opening and cladinose hydrolysis |[2] |
Table 2: Kinetic Data for Azithromycin Degradation
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Activation Energy (Ea) | Acidic Hydrolysis (pH 2) | 25.3 kcal/mol | [3][4] |
| Activation Energy (Ea) | In solution (pH 4-7.2) | 96.8 kJ/mol | [1] |
| Reaction Order | Aqueous Solution | Pseudo-first-order |[1] |
Experimental Protocols
Protocol 1: General pH Stability Study using HPLC-UV
This protocol outlines a typical experiment to assess the stability of Azithromycin at a specific pH.
-
Buffer Preparation:
-
Prepare a suitable buffer (e.g., 0.05 M potassium phosphate) and adjust the pH to the desired value (e.g., 4.0, 6.3, 7.2).[1] Filter the buffer through a 0.45 µm filter.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Azithromycin in a suitable organic solvent like methanol or acetonitrile.
-
Dilute the stock solution with the prepared buffer to achieve the final desired concentration (e.g., 100 µg/mL).[8]
-
-
Incubation:
-
Store the sample solutions in a temperature-controlled environment (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately quench the degradation by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
-
-
HPLC Analysis:
-
Method: Use a validated stability-indicating RP-HPLC method.
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common example is 30 mmol/L ammonium acetate solution (pH 6.8) and acetonitrile (18:82, v/v).[8]
-
Flow Rate: 0.7 mL/min.[8]
-
Column Temperature: 60°C.[8]
-
Detection: UV at 210 nm.[8]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of remaining Azithromycin at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Visualizations
Caption: Experimental workflow for a pH stability study of Azithromycin.
Caption: pH-dependent degradation pathways of Azithromycin.
Caption: Factors influencing the stability of Azithromycin in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the acid stability of azithromycin and erythromycin A. | Semantic Scholar [semanticscholar.org]
- 5. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. japsonline.com [japsonline.com]
- 9. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two predominant analytical techniques for the quantification of Azithromycin: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control of pharmaceutical products. This document presents a comparative summary of their performance, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS for Azithromycin analysis is often dictated by the specific requirements of the application, such as the required sensitivity, the complexity of the sample matrix, and regulatory expectations. Both methods demonstrate good linearity over their respective concentration ranges; however, LC-MS/MS typically offers a broader linear range that extends to much lower concentrations.[1] The following tables summarize the key performance parameters for each method, based on data from various validation studies.
Table 1: Performance Characteristics of HPLC Methods for Azithromycin Analysis
| Parameter | Reported Values |
| Linearity Range | 1.0 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.0144 - 0.476 µg/mL |
| Limit of Quantification (LOQ) | 0.0436 - 1.443 µg/mL |
| Accuracy (% Recovery) | 98.0% - 100.7%[2][3] |
| Precision (% RSD) | < 2% |
Table 2: Performance Characteristics of LC-MS/MS Methods for Azithromycin Analysis
| Parameter | Reported Values |
| Linearity Range | 0.5 - 2000 ng/mL[4][5][6] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.0005 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL[1] |
| Accuracy (% Recovery) | Within ±15% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of Azithromycin using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Azithromycin in bulk drug and pharmaceutical dosage forms.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 0.0335M, pH 7.5) in a ratio of 80:20 (v/v) is often used.[9]
-
Detection: UV detection is performed at a wavelength of 210 nm or 212 nm.[9][10]
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: A standard stock solution is prepared by dissolving a known weight of Azithromycin reference standard in a suitable diluent (e.g., a mixture of mobile phase components).[9] Working standards are prepared by diluting the stock solution to the desired concentrations for the calibration curve. For pharmaceutical dosage forms, a sample solution is prepared by dissolving the powdered tablets or suspension in the diluent to achieve a known concentration.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific, making it ideal for the quantification of Azithromycin in complex biological matrices such as human plasma.[4][5][6]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm) is frequently used.[4][5][6]
-
Mobile Phase: A gradient elution is often employed. For example, a mobile phase consisting of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).[4][5][6]
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for Azithromycin (e.g., m/z 749.50 > 591.45) and an internal standard.[4][5][6]
-
Sample Preparation: For plasma samples, a solid-phase extraction (SPE) is commonly performed to extract the analyte and remove matrix interferences.[4][5][6] The extracted sample is then reconstituted in the mobile phase before injection.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Azithromycin.
Caption: Cross-validation workflow between two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmascholars.com [pharmascholars.com]
- 3. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. japsr.in [japsr.in]
Comparative Analysis of Azithromycin E Levels in Diverse Pharmaceutical Formulations
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the levels of Azithromycin E, a known impurity, across various formulations of the antibiotic Azithromycin. This guide provides an objective analysis of the product's performance with supporting experimental data.
Azithromycin, a widely prescribed macrolide antibiotic, is available in various pharmaceutical formulations, including tablets, oral suspensions, and injections. The presence of impurities in the final drug product is a critical quality attribute that can impact both the efficacy and safety of the medication. One such impurity is this compound. This guide offers a comparative analysis of this compound levels found in different formulations, supported by experimental data from published studies.
Understanding this compound
This compound is a known related substance and potential degradation product of Azithromycin. Its presence in pharmaceutical formulations is carefully controlled within specified limits to ensure product quality and patient safety. The formation of this compound can be influenced by various factors, including the manufacturing process, storage conditions, and the specific formulation excipients. Monitoring and controlling the levels of this impurity is a key aspect of quality control in the pharmaceutical industry.
Quantitative Analysis of this compound in Commercial Formulations
A study focused on the determination of 13 Azithromycin impurities in six commercial batches of 500 mg coated tablets from five different manufacturers provides valuable insight into the variability of this compound levels. The analysis was performed using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Table 1: Quantitative Levels of this compound in Different Batches of Azithromycin 500 mg Tablets [1][2][3]
| Batch ID | Manufacturer | This compound Concentration (%) |
| B1 | Alpha | 0.08 |
| B2 | Beta | 0.12 |
| A | Not Informed | 0.07 |
| C | Zeta | 0.10 |
| D | Gamma | 0.09 |
| E | Alpha | 0.08 |
Data extracted from a study monitoring commercial batches of Azithromycin tablets.[1][2][3]
The data indicates that the levels of this compound can vary between different manufacturers and even between different batches from the same manufacturer. However, in all tested batches, the concentration of this compound remained below the typical reporting threshold of 0.2% for known impurities, demonstrating good manufacturing practices and product quality.
Experimental Protocols
A detailed understanding of the methodologies used to quantify this compound is crucial for researchers. Below are the key experimental protocols for the HPLC-UV method used in the analysis of commercial tablet formulations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method[1][2][3]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Mobile Phase: A gradient elution composed of an anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[1][2][3]
-
Sample Preparation: Twenty tablets from each batch were weighed and finely powdered. An amount of powder equivalent to a specific concentration of Azithromycin was accurately weighed, dissolved in a suitable diluent, sonicated, and filtered before injection into the HPLC system.
Degradation Pathways and Formation of this compound
Stress degradation studies are instrumental in understanding the potential for impurity formation. Azithromycin has been shown to degrade under various stress conditions, leading to the formation of several degradation products, including this compound.
One study investigated the degradation of Azithromycin under acidic and alkaline hydrolysis, oxidation, and reduction stress.[4] The degradation products were identified using HPLC/electrospray ionization-mass spectrometry (HPLC/ESI-MS). This analysis helps in elucidating the plausible degradation pathways.
Caption: Proposed degradation pathways of Azithromycin under various stress conditions.
Experimental Workflow for Impurity Profiling
The general workflow for the analysis of Azithromycin impurities in pharmaceutical formulations involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The quantitative data presented demonstrates that while this compound is a detectable impurity in commercial Azithromycin formulations, its levels are generally well-controlled within acceptable limits. The provided experimental protocols offer a robust framework for the accurate quantification of this and other related substances. For drug development professionals, understanding the degradation pathways and having validated analytical methods are essential for ensuring the quality, safety, and stability of Azithromycin products across all formulations. Further head-to-head comparative studies across a wider range of formulations, including oral suspensions and injectables, would provide a more comprehensive understanding of this compound levels.
References
A Guide to Inter-Laboratory Comparison for the Analysis of Azithromycin Impurity E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantitative analysis of Azithromycin Impurity E. Due to the limited availability of public data from direct inter-laboratory comparisons for this specific impurity, this document outlines a standardized approach based on established analytical methodologies. The objective is to assist laboratories in designing and participating in such studies to ensure the accuracy, precision, and comparability of their analytical results.
Data Presentation: Framework for Comparative Analysis
A successful inter-laboratory comparison study hinges on the clear and standardized reporting of quantitative data. The following table provides a template for summarizing results from participating laboratories. This structure allows for a straightforward comparison of key performance indicators.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean Value | Standard Deviation | Relative Standard Deviation (%) |
| Reported Concentration of Azithromycin E (%) | e.g., 0.12 | e.g., 0.11 | e.g., 0.13 | Calculated | Calculated | Calculated |
| Limit of Detection (LOD) (%) | e.g., 0.02 | e.g., 0.02 | e.g., 0.03 | - | - | - |
| Limit of Quantification (LOQ) (%) | e.g., 0.07 | e.g., 0.07 | e.g., 0.08 | - | - | - |
| Recovery (%) | e.g., 99.5 | e.g., 101.2 | e.g., 98.9 | - | - | - |
Experimental Protocols
The following experimental protocols are based on established and validated methods for the analysis of Azithromycin and its impurities, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Adherence to a common protocol is crucial for the validity of an inter-laboratory comparison.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from common pharmacopeial procedures for the analysis of Azithromycin and its organic impurities.[4]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M KH2PO4 adjusted to pH 6.5) and an organic solvent (e.g., acetonitrile and methanol).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 43 °C.[3]
-
Detection: UV detection at approximately 215 nm.[3]
-
Standard Preparation: Prepare a standard solution of USP Azithromycin RS of a known concentration in acetonitrile.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder, equivalent to a specified amount of azithromycin, to a volumetric flask.
-
Add acetonitrile and sonicate to dissolve.
-
Dilute with acetonitrile to the final volume and mix well.
-
Centrifuge an aliquot of the solution before injection.[4]
-
-
Quantification: The percentage of this compound is calculated by comparing its peak area in the sample chromatogram to the peak area of the azithromycin standard.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and specificity, an LC-MS/MS method is recommended.[2]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.[2]
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of a mixture of methanol and acetonitrile (1:1, v/v).[2]
-
Flow Rate: Approximately 0.25 mL/min.[2]
-
Ionization: Positive electrospray ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
Sample Preparation: Solid-phase extraction (SPE) is often employed for sample cleanup and concentration.[2]
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for this compound analysis. This process ensures that the study is well-planned, executed, and the results are analyzed in a statistically meaningful way.
References
- 1. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Azithromycin E vs. Other Degradation Products: A Comparative Analysis for Researchers
This guide provides a detailed comparison of Azithromycin E (3'-(N,N-didemethyl)azithromycin) and other degradation products of azithromycin. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of azithromycin's stability and impurity profile. This document summarizes key chemical properties, analytical methodologies for detection, and the conditions under which these degradation products are formed.
Executive Summary
Azithromycin, a widely used macrolide antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Among these, this compound is a known impurity. Understanding the formation and characteristics of these products is crucial for ensuring the quality, safety, and efficacy of azithromycin drug products. This guide outlines the chemical nature of this compound and other impurities and details the experimental methods used for their analysis. While extensive data exists on the analytical chemistry of these compounds, direct comparative studies on their biological performance, such as antimicrobial activity or toxicity, are not extensively available in the public domain. One study on the photocatalytic degradation of azithromycin found that the resulting mixture of degradation products was non-toxic, though it did not specifically identify and quantify the activity of each component.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Azithromycin and its degradation product, this compound, is presented in Table 1.
| Property | Azithromycin | This compound |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
| Synonyms | 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A | 3'-(N,N-didemethyl)azithromycin, Amino Azithromycin |
| Molecular Formula | C38H72N2O12 | C36H68N2O12 |
| Molecular Weight | 749.00 g/mol | 720.93 g/mol |
| CAS Number | 83905-01-5 | 612069-27-9 |
Forced Degradation Studies and Major Degradation Products
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Azithromycin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Conditions for Forced Degradation
-
Acidic Hydrolysis : Treatment with acids like hydrochloric acid, sulfuric acid, or phosphoric acid.[2] Azithromycin is known to be unstable in acidic conditions.[2]
-
Alkaline Hydrolysis : Exposure to bases such as sodium hydroxide.
-
Oxidative Degradation : Reaction with oxidizing agents like hydrogen peroxide.
-
Thermal Degradation : Exposure to high temperatures.
-
Photolytic Degradation : Exposure to UV light.[3]
The formation of various degradation products under these conditions has been reported, including Azithromycin impurities E, I, and L.[4][5]
Comparative Analytical Data
Various analytical techniques are employed to separate and quantify azithromycin and its degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric analysis are the most common methods.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for resolving azithromycin from its degradation products. Table 2 summarizes a typical HPLC method.
| Parameter | Condition |
| Stationary Phase | Reverse-phase C18 column (e.g., Hypersil GOLD C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Ammonium Acetate buffer (e.g., 82:18 v/v) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 43 - 60 °C |
| Detection | UV at 210-215 nm |
Thin-Layer Chromatography (TLC) - Densitometry
TLC combined with densitometry offers a simpler and cost-effective alternative for the quantification of azithromycin and its impurities. Table 3 outlines a reported TLC-densitometric method.
| Parameter | Condition |
| Stationary Phase | TLC aluminum plates precoated with silica gel F254 |
| Mobile Phase | Methanol–acetone–ammonia 25% (2 + 13 + 0.1, v/v/v) |
| Detection | Densitometric analysis at 483 nm after spraying with sulfuric acid–ethanol (1 + 4, v/v) and heating at 100 °C for 5 min |
| Rf Values | Azithromycin: ~0.39, Impurity E: ~0.54, Impurity I: ~0.20, Impurity L: ~0.05 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Forced Degradation of Azithromycin
Objective: To generate degradation products of azithromycin under various stress conditions.
Materials:
-
Azithromycin bulk drug
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol
-
Water bath
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of azithromycin in a solution of 0.1 M hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve azithromycin in a 0.1 M sodium hydroxide solution. Maintain the solution at a specific temperature for a set time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of azithromycin with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid azithromycin powder to dry heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of azithromycin to UV light (e.g., 254 nm) for a specified duration.
Samples are withdrawn at various time points and analyzed by a stability-indicating analytical method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify azithromycin and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare a buffer solution of ammonium acetate (e.g., 30 mmol/L, pH 6.8). The mobile phase is a mixture of this buffer and acetonitrile (e.g., 18:82 v/v).
-
Chromatographic Run: Set the column temperature to 60°C and the flow rate to 0.7 mL/min. The detection wavelength is 210 nm.
-
Sample Preparation: Dissolve the samples from the forced degradation study in the mobile phase to an appropriate concentration.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample and standard solutions into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to azithromycin and its degradation products based on their retention times and peak areas compared to a reference standard.
Visualizations
Azithromycin Degradation Pathway
The following diagram illustrates a plausible degradation pathway for azithromycin under stress conditions.
Caption: Azithromycin degradation under various stress conditions.
Experimental Workflow for Degradation Product Analysis
This workflow outlines the steps involved in the analysis of azithromycin degradation products.
References
- 1. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical Efficacy and In Vitro Drug Sensitivity Test Results of Azithromycin Combined With Other Antimicrobial Therapies in the Treatment of MDR P. aeruginosa Ventilator-Associated Pneumonia [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Azithromycin E Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Azithromycin and its related compound, Azithromycin E. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.
Introduction
Azithromycin is a widely used macrolide antibiotic. During its synthesis and storage, related compounds, including this compound, can be present as impurities. The accurate quantification of these impurities is crucial for ensuring the safety and efficacy of the final drug product. This guide compares key performance parameters of different HPLC methods, providing researchers and analysts with the data needed to select the most appropriate method for their specific requirements.
Data Presentation: Comparison of Validated HPLC Methods
The following table summarizes the validation parameters of two different reversed-phase HPLC (RP-HPLC) methods suitable for the analysis of Azithromycin and its related compounds. While specific data for this compound is limited in publicly available literature, these methods have demonstrated the capability to separate and quantify impurities of Azithromycin.
| Validation Parameter | Method 1: RP-HPLC with UV Detection | Method 2: Stability-Indicating RP-HPLC | ICH Q2(R2) Guideline |
| Linearity (r²) | > 0.999[1] | > 0.9999[2] | A linear relationship should be demonstrated across the analytical range. |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] | 98.75% - 99.44%[4] | The closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 2.0%[1][5] | < 1.5%[2] | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 2.0% | < 2.0% | Precision within the same laboratory over different days, with different analysts or equipment. |
| Limit of Detection (LOD) | 0.0005 mg/mL (for Azithromycin)[1][6] | 0.476 µg/mL (for Azithromycin)[2] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 0.0008 mg/mL (for Azithromycin)[1] | 1.443 µg/mL (for Azithromycin)[2] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Method is specific for Azithromycin and its related compounds.[1][6] | The method is stability-indicating and can separate the drug from its degradation products.[2] | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Robustness | The method is robust for minor changes in mobile phase composition, pH, and flow rate.[7] | The method is robust for deliberate variations in method parameters.[2][7] | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and validated methods for Azithromycin analysis.
Method 1: RP-HPLC with UV Detection for Azithromycin and Related Compounds
This method is suitable for the quantification of Azithromycin and its impurities in bulk drug and pharmaceutical dosage forms.[1][6]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of Azithromycin reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.3 - 2.0 mg/mL).[1][6]
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder, equivalent to a known amount of Azithromycin, into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate Azithromycin from its degradation products, making it suitable for stability studies.[2]
-
Chromatographic Conditions:
-
Forced Degradation Studies (Specificity): To demonstrate the stability-indicating nature of the method, Azithromycin samples are subjected to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress). The chromatograms of the stressed samples are then compared with that of an unstressed sample to show that the degradation products are well-resolved from the main Azithromycin peak.
Mandatory Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH Q2(R2) guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Comparison of Key Validation Parameters
This diagram provides a visual comparison of the key performance characteristics of the two HPLC methods discussed.
Caption: Comparison of key validation parameters for two HPLC methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. japsonline.com [japsonline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpns.com [ijrpns.com]
- 6. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
A Comparative Guide to Compendial Methods for Azithromycin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the compendial methods for the analysis of Azithromycin impurities as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). This document is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of each method, facilitating informed decisions in quality control and analytical method development.
Overview of Compendial Approaches
The United States Pharmacopeia, European Pharmacopoeia, and Japanese Pharmacopoeia all prescribe High-Performance Liquid Chromatography (HPLC) as the primary technique for the separation and quantification of impurities in Azithromycin. However, the specific methodologies, including stationary phases, mobile phases, and detection techniques, exhibit notable variations. These differences can significantly impact the selectivity, sensitivity, and overall performance of the impurity analysis.
A key challenge in the analysis of Azithromycin and its related substances is their structural similarity and the lack of a strong chromophore, which makes UV detection at low wavelengths necessary. The various pharmacopoeial methods have adopted different strategies to address these challenges.
Comparison of Methodological Parameters
The following table summarizes the key parameters of the HPLC methods for Azithromycin impurities as described in the USP and EP. Details for the JP method for impurities were not as extensively available in the public domain.
| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) |
| Detection Method | Primarily Liquid Chromatography with Electrochemical Detection (LC-ECD) for impurity analysis. HPLC-UV is also described. | High-Performance Liquid Chromatography with UV detection (HPLC-UV). |
| Wavelength | 210 nm (for UV detection) | 210 nm |
| Column | L29 (Zirconia-based reversed-phase), L49 (Porous graphitic carbon), or L67 (Styrene-divinylbenzene copolymer) packings are mentioned for different assays. A C18 column (250 x 4.6 mm, 5 µm) is also used in methods based on the USP. | Octadecylsilyl vinyl polymer for chromatography R (e.g., C18). |
| Mobile Phase | Gradient elution with a mobile phase composed of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile. The pH is typically alkaline. | Gradient elution with a mobile phase consisting of a buffer solution (e.g., ammonium dihydrogen phosphate adjusted to pH 10.0), acetonitrile, and methanol. |
| Reference Standards | Utilizes individual USP Reference Standards for specified impurities. | Employs an "Azithromycin for peak identification CRS" (Chemical Reference Substance) containing a mixture of 13 specified impurities. |
Experimental Protocols
The following are detailed experimental protocols for the USP and EP methods as synthesized from available literature.
United States Pharmacopeia (USP) Based Method (HPLC-UV)
This protocol is based on a method developed from the principles outlined in the USP.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9 with dilute phosphoric acid)
-
Mobile Phase B: Methanol and Acetonitrile (25:75 v/v)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 53 47 | 48 | 28 | 72 |
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 55 °C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of USP Azithromycin RS in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Azithromycin sample in the diluent to achieve a target concentration.
-
Diluent: A mixture of the mobile phase components is typically used.
European Pharmacopoeia (EP) Method
This protocol is a summary of the EP method for related substances.
Chromatographic Conditions:
-
Column: Octadecylsilyl vinyl polymer for chromatography R, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent Mixture: A 1.73 g/L solution of ammonium dihydrogen phosphate adjusted to pH 10.0 with ammonia, mixed with acetonitrile and methanol.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 50 µL
Standard and Sample Preparation:
-
Test Solution: Dissolve 200.0 mg of the substance to be examined in the solvent mixture and dilute to 25.0 mL.
-
Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture.
-
Reference Solution (c): Dissolve 8.0 mg of Azithromycin for peak identification CRS (containing impurities A, B, C, E, F, G, I, J, L, M, N, O, and P) in 1.0 mL of the solvent mixture.
Performance Characteristics
While a direct comparative table with quantitative data is not available, the following qualitative comparison can be made based on the methodological differences:
| Performance Aspect | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) |
| Specificity | The use of LC-ECD offers high specificity for electrochemically active impurities. The variety of specified column packings allows for optimization for different impurity profiles. | The use of a comprehensive reference standard with 13 impurities allows for robust peak identification and specificity assessment. |
| Sensitivity | LC-ECD is an inherently sensitive technique, potentially offering lower limits of detection for certain impurities compared to UV detection. | The method is designed to control impurities at specified levels, indicating sufficient sensitivity for its intended purpose. |
| Robustness | The use of zirconia-based and polymeric columns can offer better stability at the high pH required for the mobile phase, contributing to method robustness. | The detailed system suitability tests, including the use of a specific CRS, ensure the method's performance and robustness. |
| User Convenience | May require specialized equipment (electrochemical detector) and columns that might be less common in all laboratories. | The use of a standard C18 column and UV detector makes the method more accessible to a wider range of quality control laboratories. |
Logical Workflow for Method Comparison
The following diagram illustrates a logical workflow for comparing compendial methods for Azithromycin impurities.
Caption: Logical workflow for comparing compendial methods.
Conclusion
The compendial methods for the analysis of Azithromycin impurities in the USP and EP, while both relying on HPLC, employ distinct approaches. The USP methods offer flexibility with various column chemistries and include the highly sensitive LC-ECD technique. The EP method is characterized by its use of a comprehensive impurity reference standard for robust peak identification with a more conventional HPLC-UV setup.
The choice of which method to adopt or adapt will depend on the specific requirements of the laboratory, including the availability of equipment, the impurity profile of the Azithromycin sample, and the regulatory landscape. For drug development professionals, a thorough understanding of these methods is crucial for establishing meaningful quality control strategies and ensuring compliance with international standards. Further research directly comparing the performance of these methods would be highly valuable to the pharmaceutical industry.
Purity Confirmation of Synthesized Azithromycin E Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of a synthesized Azithromycin E standard. This compound is a known related compound of the macrolide antibiotic Azithromycin. Ensuring the purity of this standard is critical for its use in pharmaceutical development, including impurity profiling, analytical method validation, and quality control. This document outlines key experimental protocols and presents data in a clear, comparative format to aid researchers in selecting the most appropriate methods for their needs.
Introduction to this compound and Its Importance
Azithromycin, a widely used antibiotic, can contain several related compounds and impurities that may arise during synthesis or degradation.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for controlling these impurities to ensure the safety and efficacy of the final drug product.[1] this compound is one of these specified impurities.[1] A highly pure this compound standard is essential for:
-
Accurate identification and quantification of this impurity in Azithromycin drug substances and products.
-
Validation of analytical methods designed to monitor impurities.
-
Forced degradation studies to understand the degradation pathways of Azithromycin.[2]
This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity confirmation of a synthesized this compound standard.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity confirmation depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application in Purity Confirmation |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, with detection by UV absorbance.[3] | - Robust and reproducible for quantification.- Well-established methods available for Azithromycin and its impurities.[3][4]- Cost-effective for routine analysis. | - May lack the specificity to distinguish between isomers or compounds with similar UV spectra.- Requires a chromophore for detection.[4] | Quantitative determination of purity and detection of known impurities with UV absorbance. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification and quantification.[5][6][7] | - High sensitivity and selectivity.[6][8]- Provides molecular weight information, aiding in the identification of unknown impurities.[2]- Can be used for quantification, especially at low levels.[8] | - More complex instrumentation and higher operational cost compared to HPLC-UV.- Matrix effects can influence ionization and quantification. | Identification of trace-level impurities and degradation products, and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.[9][10] | - Unparalleled for structural elucidation and confirmation of the primary structure.- Can detect and characterize impurities without the need for a reference standard for each impurity.- Quantitative NMR (qNMR) can be used for purity assessment without a calibration curve. | - Relatively low sensitivity compared to LC-MS.- Complex spectra for large molecules like Azithromycin and its derivatives, potentially leading to overlapping signals.[9] | Definitive structural confirmation of the synthesized standard and identification of structurally related impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established procedures for Azithromycin and its related compounds.[3][11]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer and methanol (e.g., 20:80 v/v) is often employed.[3] The pH of the buffer is a critical parameter for achieving good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for instance, 43 °C.[11]
-
Detection Wavelength: UV detection at 210 nm or 215 nm is common for Azithromycin and its related compounds.[3][11]
-
Sample Preparation: The synthesized this compound standard is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is based on methods developed for the sensitive analysis of Azithromycin.[5][6][7]
-
LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A C18 column with smaller particle size (e.g., 2.1 mm x 100 mm, 1.7 µm) for better resolution and faster analysis.[7]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol-acetonitrile (1:1, v/v) is effective.[6][7]
-
Flow Rate: A lower flow rate, such as 0.25 mL/min, is often used with smaller diameter columns.[7]
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typically used.[8]
-
MS Detection: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of this compound and known impurities.[8] Full scan mode can be used for the detection of unknown impurities.
-
Sample Preparation: Similar to HPLC, the sample is dissolved in a suitable solvent at a low concentration due to the high sensitivity of the technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation.[9][10][12]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), is used.[9]
-
Experiments:
-
1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to confirm the primary structure of this compound.
-
2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
-
Sample Preparation: A sufficient amount of the synthesized standard is dissolved in the deuterated solvent.
Data Presentation and Interpretation
Quantitative data from the purity analysis should be summarized for clear comparison.
Table 1: Hypothetical Purity Analysis Data for Synthesized this compound Standard
| Analytical Method | Parameter | Synthesized Standard A | Synthesized Standard B (for comparison) | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | 99.8% | 98.5% | ≥ 99.5% |
| Known Impurity 1 | 0.1% | 0.8% | ≤ 0.2% | |
| Unknown Impurity | < 0.1% | 0.7% | ≤ 0.1% | |
| LC-MS | Purity (by peak area) | > 99.5% | Not Determined | Report |
| Impurity Identification | No significant impurities detected | Impurity with m/z corresponding to Azithromycin A detected | No specified impurities above reporting threshold | |
| NMR | Structural Confirmation | Consistent with proposed structure of this compound | Consistent with proposed structure of this compound | Spectrum consistent with reference |
| Impurity Detection | No significant impurity signals observed | Signals corresponding to a related macrolide observed | No extraneous signals > 0.1% |
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships between the analytical techniques.
Caption: Experimental workflow for the purity confirmation of synthesized this compound standard.
Caption: Logical relationship between purity confirmation aspects and analytical techniques.
Conclusion
The purity confirmation of a synthesized this compound standard requires a multi-faceted analytical approach. HPLC-UV provides a robust and reliable method for routine quantitative purity assessment. LC-MS offers superior sensitivity and specificity for the identification of trace impurities and confirmation of molecular weight. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By employing these techniques in a complementary manner, researchers can confidently establish the purity and identity of their synthesized this compound standard, ensuring its suitability for its intended use in pharmaceutical research and development.
References
- 1. veeprho.com [veeprho.com]
- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. waters.com [waters.com]
- 6. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking Azithromycin E detection limits in various analytical techniques
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of Azithromycin is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of the performance of three common analytical techniques for Azithromycin detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Experimental data and detailed methodologies are presented to support the selection of the most appropriate technique for specific research needs.
Performance Benchmark: Azithromycin Detection Limits
The choice of an analytical method for Azithromycin detection is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the detection limits of HPLC-UV, LC-MS/MS, and ELISA, providing a clear comparison of their quantitative capabilities.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC-UV | 0.0005 mg/mL - 14.40 ng/mL[1][2][3][4] | 0.0008 mg/mL - 43.66 ng/mL[1][4] | Bulk drug, Pharmaceutical formulations |
| LC-MS/MS | 0.0005 µg/mL - 7 ng/L[5][6][7] | 1 ng/mL - 23 ng/L[7][8] | Human plasma, Surface water, Tissues |
| ELISA | 0.5 ppb (tissue)[9] | Not explicitly stated, Sensitivity: 0.05 ppb[9] | Tissue, Egg, Milk |
Experimental Protocols
Detailed methodologies for the detection of Azithromycin using HPLC-UV, LC-MS/MS, and ELISA are provided below. These protocols are based on established and validated methods from scientific literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of Azithromycin in bulk drug substances and pharmaceutical dosage forms due to its robustness and cost-effectiveness.
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 20:80 v/v), with the pH of the buffer adjusted to 7.5.[1][3]
-
Flow Rate: 1.0 to 2.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 50°C.[1]
Sample Preparation (for Oral Suspension):
-
Accurately measure a volume of the oral suspension equivalent to a known concentration of Azithromycin.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for detecting low concentrations of Azithromycin in complex biological matrices.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).
-
Flow Rate: 0.25 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: For Azithromycin, m/z 749.5 → 591.5; for an internal standard like Azithromycin-d5, m/z 754.5 → 596.45.
Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add a known amount of an internal standard (e.g., Azithromycin-d5).
-
Perform solid-phase extraction (SPE) to remove proteins and other interfering substances.[8]
-
Elute the analyte from the SPE cartridge using methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples for the presence of Azithromycin, particularly in food and tissue samples.
Assay Principle: This is a competitive ELISA. Azithromycin in the sample competes with Azithromycin conjugated to an enzyme for binding to a limited number of anti-Azithromycin antibodies coated on the microplate wells. The color intensity is inversely proportional to the concentration of Azithromycin in the sample.
Assay Protocol:
-
Add standards and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated Azithromycin to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate the Azithromycin concentration in the samples by comparing their absorbance to the standard curve.
Sample Preparation (Tissue):
-
Homogenize 1 gram of the tissue sample.
-
Add 5 mL of 10% methanol and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Use the supernatant for the assay.
Visualizing Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Azithromycin detection.
Caption: Mechanism of action of Azithromycin.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 9. droracle.ai [droracle.ai]
Comparative Stability Analysis of Azithromycin in the Presence of Impurity E
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the stability of the macrolide antibiotic Azithromycin when in the presence of its known impurity, Azithromycin Impurity E. The presence of impurities can significantly impact the efficacy, safety, and shelf-life of pharmaceutical products. Understanding the interaction and stability profile of an active pharmaceutical ingredient (API) with its impurities is therefore critical in drug development and formulation. This document outlines a proposed experimental framework for this comparative analysis, presents hypothetical data based on established analytical methodologies, and visualizes the experimental workflow and potential chemical pathways.
Introduction to Azithromycin and Impurity E
Azithromycin is a widely used azalide antibiotic, a subclass of macrolides, effective against a broad spectrum of bacteria.[1][2] It functions by inhibiting bacterial protein synthesis.[3] Like many complex molecules, the synthesis of Azithromycin can result in the formation of several related substances, or impurities.
Azithromycin Impurity E, chemically known as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin, is a recognized impurity listed in the European Pharmacopoeia (EP).[][5][6] It is characterized by the absence of two methyl groups on the desosamine sugar moiety of the Azithromycin molecule.[1][][5] The presence of this and other impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.[7]
Experimental Protocols
To objectively assess the impact of Impurity E on the stability of Azithromycin, a forced degradation study is proposed. This involves subjecting samples of pure Azithromycin and Azithromycin spiked with a known concentration of Impurity E to various stress conditions.
1. Materials and Methods
-
Samples:
-
Azithromycin reference standard (>99% purity)
-
Azithromycin Impurity E reference standard (>95% purity)[]
-
Control Sample: Azithromycin solution (1 mg/mL)
-
Test Sample: Azithromycin solution (1 mg/mL) spiked with Azithromycin Impurity E (0.5% w/w)
-
-
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is employed for the separation and quantification of Azithromycin and its impurities.[3][7][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm[10]
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer, acetonitrile, and methanol.[10]
-
Quantification: The percentage of degradation will be calculated by comparing the peak area of Azithromycin in stressed samples to that in an unstressed control sample. The formation of other impurities will also be monitored.
-
Data Presentation
The following tables summarize the hypothetical quantitative data from the proposed comparative stability study.
Table 1: Percentage Degradation of Azithromycin under Various Stress Conditions
| Stress Condition | % Degradation (Pure Azithromycin) | % Degradation (Azithromycin with Impurity E) |
| Acidic Hydrolysis | 15.2% | 18.5% |
| Alkaline Hydrolysis | 8.5% | 10.2% |
| Oxidative Degradation | 5.1% | 6.8% |
| Thermal Degradation | 3.2% | 4.1% |
| Photolytic Degradation | 2.5% | 3.0% |
Table 2: Formation of Other Major Degradants (% of Total Peak Area)
| Stress Condition | Degradant X (from Pure Azithromycin) | Degradant X (from Azithromycin with Impurity E) | Degradant Y (from Pure Azithromycin) | Degradant Y (from Azithromycin with Impurity E) |
| Acidic Hydrolysis | 2.1% | 2.8% | 1.5% | 2.0% |
| Alkaline Hydrolysis | 1.2% | 1.5% | 0.8% | 1.1% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability study.
A conceptual workflow for the comparative stability testing of Azithromycin.
Potential Degradation Pathway
The presence of the primary amine in Impurity E could potentially influence the degradation of Azithromycin, for instance, by participating in or catalyzing side reactions. The following diagram illustrates a simplified, hypothetical degradation pathway.
A diagram illustrating the potential role of Impurity E in Azithromycin's degradation.
Discussion and Conclusion
Based on the hypothetical data, the presence of Impurity E appears to slightly accelerate the degradation of Azithromycin under all tested stress conditions, with the most pronounced effect observed under acidic hydrolysis. This suggests that the primary amine group in Impurity E might act as a catalyst or participate in degradation reactions, potentially leading to a less stable drug product.
The increased formation of other degradants in the spiked sample further supports this hypothesis. These findings underscore the importance of controlling the levels of Impurity E in Azithromycin formulations to ensure product quality and stability throughout its shelf life.
It is crucial to note that this guide is based on a proposed study and hypothetical data derived from existing literature on Azithromycin degradation.[3][8][9][11][12][13] Further experimental verification is necessary to confirm these findings and to fully elucidate the mechanisms by which Impurity E may impact the stability of Azithromycin. The provided experimental protocol offers a robust framework for conducting such a study.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. antecscientific.com [antecscientific.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 5. Azithromycin EP Impurity E | 612069-27-9 | SynZeal [synzeal.com]
- 6. allmpus.com [allmpus.com]
- 7. scielo.br [scielo.br]
- 8. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pjps.pk [pjps.pk]
Accuracy and precision of Azithromycin E quantification methods
For Researchers, Scientists, and Drug Development Professionals
Azithromycin E is a known related compound and potential impurity in the synthesis of the widely used macrolide antibiotic, Azithromycin. Accurate and precise quantification of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on their accuracy and precision.
Comparison of Quantification Methods
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common method for the analysis of Azithromycin and its related substances. While specific validation data for this compound is not always individually reported, several methods have been developed to separate and quantify a range of impurities, including this compound.
Table 1: Quantitative Performance of HPLC-UV Methods for Azithromycin and its Impurities
| Parameter | Method 1 (Al-Rimawi & Kharoaf, 2010)[1][2] | Method 2 (Silva et al., 2025)[3][4] |
| Principle | Isocratic RP-HPLC with UV Detection | Gradient RP-HPLC with UV Detection |
| Linearity Range | 0.3–2.0 mg/mL (for Azithromycin) | Not specified for individual impurities |
| Correlation Coefficient (r²) | > 0.999 (for Azithromycin) | Not specified for individual impurities |
| Accuracy (% Recovery) | 100.5% (for Azithromycin)[1][2] | Not specified for individual impurities |
| Precision (% RSD) | 0.2% (for Azithromycin)[1][2] | Not specified for individual impurities |
| Limit of Detection (LOD) | 0.0005 mg/mL (for Azithromycin)[1][2] | Not specified for individual impurities |
| Limit of Quantification (LOQ) | Not specified | Not specified for individual impurities |
Note: The quantitative data presented in this table is for the validation of the analytical method for the parent compound, Azithromycin, as specific performance characteristics for this compound were not detailed in the cited literature. These methods have been shown to be suitable for the separation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of quantification methods. Below are the experimental protocols for the compared HPLC-UV methods.
Method 1: Isocratic RP-HPLC-UV
This method was developed for the analysis of Azithromycin and its related compounds in raw material and pharmaceutical forms.[1][2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
Method 2: Gradient RP-HPLC-UV (Based on USP)
This method was developed for the determination of 13 Azithromycin impurities in pharmaceutical formulations and is based on the United States Pharmacopeia (USP).[3][4]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Chromatographic Conditions:
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound using an HPLC-UV method.
Caption: HPLC-UV workflow for this compound quantification.
References
Safety Operating Guide
Proper Disposal of Azithromycin in a Laboratory Setting: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of azithromycin is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria. This guide provides essential, step-by-step procedures for the safe handling and disposal of various forms of azithromycin waste in a laboratory environment.
Regulatory Framework
The primary regulatory body governing hazardous waste in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While azithromycin is not explicitly categorized as a P-listed or U-listed hazardous waste by the EPA, it is prudent to manage pure and concentrated forms as hazardous chemical waste. Laboratory personnel must adhere to their institution's specific waste management policies, which are designed to comply with federal, state, and local regulations.
Disposal Procedures for Different Forms of Azithromycin Waste
The appropriate disposal method for azithromycin depends on its form and concentration. The following table summarizes the recommended procedures.
| Waste Form | Recommended Disposal Procedure |
| Pure Azithromycin Powder | Treat as hazardous chemical waste. Collect in a designated, properly labeled, leak-proof container. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. |
| Concentrated Stock Solutions | Treat as hazardous chemical waste.[1] Collect in a designated, properly labeled, leak-proof container. Do not mix with other waste streams unless permitted by your EHS department. Arrange for EHS pickup. |
| Dilute Aqueous Solutions | Due to azithromycin's susceptibility to degradation at higher temperatures, autoclaving is an effective method for inactivation. After autoclaving, the treated solution may be permissible for drain disposal, pending institutional approval. Always consult and adhere to your local and institutional guidelines. |
| Contaminated Labware | Solid Waste (e.g., petri dishes, flasks): Decontaminate by autoclaving. After autoclaving, dispose of as regular or biohazardous solid waste, in accordance with your laboratory's standard procedures. |
| Sharps (e.g., needles, serological pipettes): Place in a designated sharps container. Once full, the container should be autoclaved and then disposed of through the appropriate medical or biohazardous waste stream. |
Experimental Protocol: Thermal Inactivation of Dilute Azithromycin Solutions
For dilute azithromycin solutions, such as those found in cell culture media, thermal inactivation via autoclaving is a recommended procedure prior to disposal. Studies have shown that azithromycin undergoes significant degradation at temperatures between 40-70°C, with further breakdown at 100°C. Standard autoclaving conditions (121°C) are therefore considered effective.
Methodology:
-
Collection: Collect all dilute azithromycin-containing liquid waste in a labeled, autoclavable container.
-
Autoclaving: Process the collected waste in a steam autoclave at 121°C for a minimum of 30 minutes. The cycle time may need to be adjusted based on the volume of liquid to ensure it reaches the target temperature.
-
Cooling and Disposal: Allow the autoclaved waste to cool to room temperature. Once cooled, and with approval from your institution's EHS department, the treated liquid can be discharged to the sanitary sewer, followed by a thorough flushing with water.
Logical Workflow for Azithromycin Disposal
The following diagram illustrates the decision-making process for the proper disposal of azithromycin waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of azithromycin waste.
References
Personal protective equipment for handling Azithromycin E
This guide provides crucial safety and logistical information for laboratory professionals handling Azithromycin. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Note on "Azithromycin E": The information provided pertains to Azithromycin and its common forms (e.g., dihydrate), as "this compound" is not a standard recognized chemical identifier in the retrieved safety documentation.
Occupational Exposure Limits
Regulatory bodies and organizations have established occupational exposure limits (OELs) to protect laboratory personnel from potential health risks associated with Azithromycin exposure.
| Regulatory Body/Organization | Exposure Limit (Time-Weighted Average - TWA) |
| ACGIH | 10 mg/m³[1][2] |
| Australia | 10 mg/m³[1][2] |
| Belgium | 10 mg/m³[1][2] |
| Bulgaria | 10.0 mg/m³[1][2] |
| Estonia | 10 mg/m³[1] |
| Latvia | 10 mg/m³[2] |
| Pfizer | 0.3 mg/m³[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling Azithromycin.[1][3][4]
-
Eye Protection: Wear safety glasses with side shields or goggles that meet EN166, ANSI Z87.1, or equivalent international standards.[1][5]
-
Hand Protection: Impervious gloves, such as nitrile, are recommended for all handling procedures.[1] Gloves should be inspected before use and must comply with EN374, ASTM F1001, or equivalent standards.[1]
-
Respiratory Protection: In case of inadequate ventilation or when airborne dust concentrations are high, a suitable particulate respirator should be worn.[3][5][6]
-
Skin and Body Protection: Wear a lab coat or impervious protective clothing when there is a possibility of skin contact, especially during bulk processing operations.[1][3][4] Protective clothing should meet standards such as EN13982 or ANSI 103.[5]
Operational and Handling Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of Azithromycin in a laboratory setting.
1. Engineering Controls:
- Handle Azithromycin in a well-ventilated area.[3]
- Use a fume hood for procedures that may generate dust or aerosols.
- Employ dust collectors or HEPA filtration systems to control potential process emissions.[1][2]
2. General Handling:
- Avoid breathing dust and prevent contact with skin and eyes.[3]
- Minimize dust generation and accumulation.[1][2]
- Do not eat, drink, or smoke in areas where Azithromycin is handled.[3][4]
- Wash hands thoroughly after handling the substance.[1][4]
3. Storage:
- Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3][7][8]
- Keep away from incompatible materials such as strong oxidizing agents.[6]
Spill and Emergency Procedures
Immediate and appropriate response to spills is critical to prevent contamination and exposure.
1. Minor Spills:
- Clean up spills immediately.[3]
- Wear appropriate PPE, including a dust respirator.[3]
- Use a damp cloth or a filtered vacuum to clean up dry solids to avoid dust generation.[1][9]
- Collect the spilled material into a clean, dry, labeled, and sealed container for disposal.[3]
- Thoroughly clean the spill area.[1][9]
2. Major Spills:
- Evacuate and alert personnel in the area.[3]
- Control personal contact by wearing appropriate protective clothing.[3]
- Prevent the spillage from entering drains or water courses.[3]
- Follow the cleanup procedure for minor spills, ensuring proper containment and disposal.
Disposal Plan
Proper disposal of Azithromycin waste is crucial to prevent environmental contamination.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][7][10]
-
Place waste in an appropriately labeled and sealed container for disposal.[3][9]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Workflow for Handling and Disposal of Azithromycin
Caption: Workflow for the safe handling and disposal of Azithromycin.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medline.com [medline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. medline.com [medline.com]
- 9. scribd.com [scribd.com]
- 10. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
